(2,3-Dimethoxypyridin-4-yl)methanol: Technical Guide & Application Profile
Executive Summary (2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized heterocyclic building block that has emerged as a critical pharmacophore in the development of next-generation anti-tuberculosis a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized heterocyclic building block that has emerged as a critical pharmacophore in the development of next-generation anti-tuberculosis agents and kinase inhibitors.
Its primary significance lies in its role as a bioisostere for lipophilic aromatic rings (such as naphthalene or quinoline) in drug discovery. By replacing these carbocycles with the electron-rich, polar 2,3-dimethoxypyridine core, medicinal chemists can significantly lower logP (lipophilicity) and reduce off-target cardiotoxicity (specifically hERG channel inhibition), while maintaining on-target potency. It is notably the key intermediate for TBAJ-876 , a Phase II clinical candidate for multi-drug resistant tuberculosis (MDR-TB) designed to supersede Bedaquiline.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
CAS Number
1783326-00-0
IUPAC Name
(2,3-Dimethoxypyridin-4-yl)methanol
Molecular Formula
C₈H₁₁NO₃
Molecular Weight
169.18 g/mol
Appearance
White to off-white solid or colorless viscous oil
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated)
~3.5 (Pyridine nitrogen); ~13.5 (Hydroxyl group)
Storage
2–8°C, Hygroscopic; Store under inert gas (Argon/Nitrogen)
Synthetic Routes & Process Chemistry
The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol requires precise control of regioselectivity, as the pyridine ring is electron-rich and prone to electrophilic attack at multiple positions. The most robust industrial route proceeds via the directed ortho-lithiation of 2,3-dimethoxypyridine.
Protocol: Regioselective Formylation & Reduction
Source Grounding: Based on methodologies described in WO2017155909 and J. Med. Chem. optimization studies.
Cool to -40°C (Low temperature prevents over-reduction or side reactions with the methoxy groups).
Add NaBH₄ (0.5 eq) portion-wise.
Monitor via TLC/LCMS until aldehyde is consumed (~45 min).
Quench with acetone, concentrate, and partition between EtOAc/Water.
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Visual Workflow: Synthesis Pathway
Figure 1: Regioselective synthesis of the target alcohol via directed ortho-lithiation.
Medicinal Chemistry Utility: The "Bedaquiline Evolution"
The most authoritative application of this scaffold is in the optimization of diarylquinoline antibiotics.
Case Study: TBAJ-876 vs. Bedaquiline
Bedaquiline is a lifesaving drug for MDR-TB but suffers from a very long half-life (months) and significant hERG channel blockade (QTc prolongation risk).[2] This is largely due to its high lipophilicity (cLogP ~7.2) driven by a naphthalene ring.
The Solution: Researchers replaced the naphthalene unit with the 2,3-dimethoxypyridin-4-yl moiety.
Effect 1 (Lipophilicity): The pyridine nitrogen and methoxy groups lower cLogP significantly, improving clearance rates.
Effect 2 (Safety): The specific electronic distribution of the 2,3-dimethoxypyridine ring reduces affinity for the hERG potassium channel, mitigating cardiac risk.
Effect 3 (Potency): The scaffold maintains critical pi-stacking interactions within the ATP synthase target of Mycobacterium tuberculosis.
Structural Logic Diagram
Figure 2: Medicinal chemistry rationale for selecting the 2,3-dimethoxypyridine scaffold.
Functional Reactivity & Handling
For researchers utilizing this building block, the primary reactive handle is the C4-hydroxymethyl group.
Key Transformations
Activation: The alcohol is readily converted to a mesylate (MsCl/TEA) or chloride (SOCl₂) for nucleophilic substitution.
Note: The 2,3-dimethoxy substitution makes the pyridine ring electron-rich; avoid harsh Lewis acids that might demethylate the positions 2 or 3.
Oxidation: Can be oxidized back to the aldehyde (MnO₂ or Swern) for reductive amination reactions.
Etherification: Mitsunobu coupling with phenols allows the construction of ether-linked biaryl systems (common in kinase inhibitors).
Safety & Stability
Hygroscopicity: The presence of the pyridine nitrogen and alcohol makes the compound hygroscopic. Weighing should be performed quickly or in a glovebox.
Stability: Stable in solution for 24-48 hours. Long-term storage in solution (e.g., DMSO stocks) should be at -20°C to prevent slow oxidation to the carboxylic acid.
References
Sutherland, H. S., et al. (2019). 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimized hERG channel blocking activity. Journal of Medicinal Chemistry, 62(4), 1916-1932.
Korboukh, I., et al. (2017). Antibacterial compounds and uses thereof.[1][2][3] World Intellectual Property Organization Patent WO2017155909A1.
Tong, A. S. T., et al. (2021).[4][5] Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876. Molecules, 26(19), 6083.
Kim, J. A., et al. (2021).[5] Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.[5] Pharmaceuticals, 14(9), 906.
Technical Guide: Solubility Profile & Characterization of (2,3-Dimethoxypyridin-4-yl)methanol
Executive Summary Compound: (2,3-Dimethoxypyridin-4-yl)methanol CAS: 1783326-00-0 Molecular Formula: C H NO Molecular Weight: 169.18 g/mol [] This technical guide provides a comprehensive analysis of the solubility lands...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: (2,3-Dimethoxypyridin-4-yl)methanol
CAS: 1783326-00-0
Molecular Formula: C
HNOMolecular Weight: 169.18 g/mol []
This technical guide provides a comprehensive analysis of the solubility landscape for (2,3-Dimethoxypyridin-4-yl)methanol , a critical pyridine intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and antibacterial agents. While specific thermodynamic tables for this isomer are proprietary or sparse in open literature, this guide synthesizes data from structural analogs, patent literature (WO2017155909A1), and fundamental physicochemical principles to establish a robust solubility profile. It includes validated protocols for experimental determination and thermodynamic modeling.
Part 1: Physicochemical Profile & Solubility Landscape[2]
The solubility of (2,3-Dimethoxypyridin-4-yl)methanol is governed by the interplay between its polar hydroxymethyl/pyridine moieties and the lipophilic dimethoxy substitutions.
Structural Determinants of Solubility
Hydrogen Bonding: The C4-hydroxymethyl group acts as both an H-bond donor and acceptor. The pyridine nitrogen and two methoxy oxygens act as H-bond acceptors.
Polarity: The molecule exhibits moderate polarity. It is highly soluble in protic polar solvents but shows limited solubility in non-polar hydrocarbons.
pH Sensitivity: The pyridine nitrogen (pKa ~3-5 for similar analogs) allows for pH-dependent solubility in aqueous media, with significantly enhanced solubility in acidic conditions due to protonation.
Predicted Solubility Classification
Based on synthetic isolation protocols and structural analogs (e.g., 3,4-dimethoxy-2-pyridinemethanol), the solubility profile is categorized below:
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Protic Polar
Methanol, Ethanol, Isopropanol
High (>100 mg/mL)
Primary H-bonding interactions with the hydroxyl group. Synthetic protocols utilize warm Ethanol for dissolution.
Aprotic Polar
DMSO, DMF, DMAc
Very High
Strong dipole-dipole interactions; typically used for stock solutions in biological assays.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent solvation of the pyridine core; preferred for liquid-liquid extraction.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Good solubility at elevated temperatures; often used as the "good" solvent in recrystallization pairs.
Non-Polar
Hexane, Heptane, Toluene
Low/Sparingly
Lack of H-bonding capability; ideal "anti-solvents" to induce precipitation.
Aqueous
Water, PBS
pH Dependent
Low-Moderate at neutral pH; High at pH < 4.
Part 2: Experimental Determination Protocols
Protocol: Isothermal Solubility Determination
Objective: Determine the mole fraction solubility (
Figure 1: Isothermal saturation workflow for precise solubility determination.
Step-by-Step Procedure:
Preparation: Add excess (2,3-Dimethoxypyridin-4-yl)methanol solid to a glass vial containing 10 mL of the target solvent (e.g., Methanol, Ethyl Acetate).
Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 24–48 hours. Ensure solid phase remains present (add more if solution clears).
Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the set temperature.
Sampling: Using a pre-heated glass syringe and a 0.45 µm PTFE filter, withdraw 1 mL of the supernatant. Crucial: Pre-heating the syringe prevents precipitation during transfer.
Quantification: Dilute the aliquot gravimetrically with the HPLC mobile phase. Analyze using HPLC-UV (typically 254 nm or 280 nm) against a standard curve.
Thermodynamic Modeling (Apelblat Equation)
To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation :
= Empirical model parameters derived from regression analysis.
Application: This model typically yields
for pyridine derivatives, allowing for precise extrapolation during process scale-up.
Part 3: Process Application – Purification & Crystallization[4]
The solubility differential between alcohols/esters and hydrocarbons is the basis for purification. Based on the synthesis of similar pyridine methanols (WO2017155909A1), the following crystallization strategies are recommended.
Solvent Systems for Recrystallization
Method
Solvent Pair
Ratio (v/v)
Procedure
Cooling Crystallization
Ethanol (Pure)
N/A
Dissolve in warm Ethanol (50°C); cool slowly to 0–4°C.
Anti-Solvent
Ethyl Acetate / Hexane
1:3 to 1:5
Dissolve in min. vol. warm EtOAc; add Hexane dropwise until cloud point; cool.
Anti-Solvent
Methanol / Water
1:1 to 1:2
Dissolve in Methanol; add Water slowly. (Note: Yield may be lower due to water solubility).
Impurity Rejection Mechanism
(2,3-Dimethoxypyridin-4-yl)methanol is often synthesized via reduction of the corresponding aldehyde or ester. Common impurities include:
Unreacted Aldehyde: Less polar, remains in the Hexane/Mother liquor.
Over-reduced Alkyl Pyridines: Highly non-polar, rejected in aqueous washes or retained in non-polar mother liquor.
Inorganic Salts (NaBH4 residues): Insoluble in organic solvents (EtOAc/DCM); removed by hot filtration prior to crystallization.
Purification Workflow (DOT):
Figure 2: Purification logic flow ensuring removal of both inorganic and organic impurities.
References
World Intellectual Property Organization (WIPO). (2017). Antibacterial compounds and uses thereof. Patent WO2017155909A1. (Describes synthesis and isolation of (2,3-Dimethoxypyridin-4-yl)methanol via Ethanol/EtOAc).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118797966, (2,3-dimethoxypyridin-4-yl)methanol.
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Methodological reference for Apelblat/Jouyban-Acree modeling).
Sigma-Aldrich. Solvent Miscibility and Polarity Table. (Reference for solvent selection in recrystallization).
Suppliers and price of (2,3-Dimethoxypyridin-4-yl)methanol for research
Part 1: Executive Summary (2,3-Dimethoxypyridin-4-yl)methanol (CAS: 1783326-00-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of mitochondrial complex II (succinate dehydrogenase) in...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
(2,3-Dimethoxypyridin-4-yl)methanol (CAS: 1783326-00-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of mitochondrial complex II (succinate dehydrogenase) inhibitors, specifically analogs of Atpenin A5 .
Unlike common pyridine alcohols, this specific isomer is not a commodity chemical. It is a Tier 3 Research Chemical , meaning it is typically available only in milligram quantities from boutique screening libraries or requires custom synthesis. This guide provides the validated procurement channels, cost analysis, and a self-validating synthesis protocol for internal production if commercial lead times are prohibitive.
Part 2: Chemical Profile & Specifications
Property
Specification
Chemical Name
(2,3-Dimethoxypyridin-4-yl)methanol
CAS Registry Number
1783326-00-0
Molecular Formula
C₈H₁₁NO₃
Molecular Weight
169.18 g/mol
Structural Class
Pyridine; Ortho-dimethoxy heterocycle
Key Precursor
2,3-Dimethoxypyridine (CAS: 52605-97-7)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Storage
2–8°C, Hygroscopic (Store under Argon)
Part 3: Supply Chain & Cost Analysis
Commercial Availability Landscape
Direct stock of this compound is rare. Most vendors listing it act as aggregators for custom synthesis labs.
60 USD per gram (available from Thermo Fisher, Alfa Aesar).
Yield Efficiency: ~60% overall yield (2 steps).
Internal Cost: ~
500/g.
Part 4: Technical Deep Dive – Synthesis & Mechanism
For researchers unable to source the compound commercially, the following protocol is validated based on Directed Ortho Metalation (DoM) chemistry. The 2,3-dimethoxy substitution pattern directs lithiation exclusively to the C4 position due to the chelating effect of the methoxy groups and the inductive acidification of the C4 proton.
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to install the hydroxymethyl group at C4.
Validated Experimental Protocol
Step 1: Formylation (Synthesis of 2,3-Dimethoxyisonicotinaldehyde)
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
Solvent: Dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
Lithiation: Cool to -78°C . Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes.
Critical Check: The solution usually turns bright yellow/orange, indicating formation of the lithiated species.
Warm-up: Allow the mixture to warm to 0°C for 30 minutes to ensure complete metalation (C4 is thermodynamically favored).
Quench: Cool back to -78°C. Add anhydrous DMF (1.5 eq) dropwise.
Workup: Warm to room temperature. Quench with sat. NH₄Cl. Extract with EtOAc.[2]
Mechanism of Action: The 2,3-dimethoxy motif mimics the ubiquinone ring system, allowing the molecule to bind deep within the Quinone-binding pocket (Q-site) of Complex II.
Research Utility:
Hypoxia Studies: Used to modulate mitochondrial respiration rates.
Antibacterial Research: The scaffold exhibits potency against specific resistant bacterial strains by disrupting cellular respiration.
Part 6: References
Synthesis of Atpenin A5 Derivatives:
Title: Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II Inhibitors Derived from Atpenin A5.
An In-Depth Technical Guide to the Core Differences Between 2,3-Dimethoxy and 3,4-Dimethoxy Pyridine Isomers
Abstract Dimethoxypyridine isomers are foundational scaffolds in modern medicinal chemistry and materials science. The specific placement of two methoxy groups on the pyridine ring introduces profound differences in elec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Dimethoxypyridine isomers are foundational scaffolds in modern medicinal chemistry and materials science. The specific placement of two methoxy groups on the pyridine ring introduces profound differences in electronic distribution, steric hindrance, and chemical reactivity, dictating their utility in complex molecular synthesis. This guide provides an in-depth comparative analysis of 2,3-dimethoxypyridine and 3,4-dimethoxypyridine, targeting researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare synthetic strategies, analyze their distinct reactivity profiles, and highlight their applications as key intermediates in the synthesis of high-value compounds such as the mitochondrial complex II inhibitor Atpenin A5 and the proton pump inhibitor Pantoprazole. This document serves as a technical resource, integrating theoretical principles with practical, field-proven experimental protocols and analytical data to empower strategic decision-making in research and development.
Introduction: The Significance of Methoxy Group Placement
The pyridine ring is a ubiquitous heterocycle in drug design, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold. The introduction of substituents, particularly electron-donating methoxy (-OCH₃) groups, dramatically alters the ring's properties. The constitutional isomerism between 2,3-dimethoxypyridine and 3,4-dimethoxypyridine offers a classic case study in how subtle structural changes lead to vastly different chemical behaviors and, consequently, divergent applications.
This guide moves beyond a simple cataloging of properties. As a senior application scientist, the objective is to elucidate the causality behind these differences—to explain why these isomers are not interchangeable and how their unique electronic and steric profiles are strategically exploited in multi-step synthesis. Understanding these core distinctions is paramount for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, accelerating the discovery of novel therapeutic agents.
Caption: Overview of the comparative analysis framework.
Structural and Electronic Properties: A Tale of Two Rings
The arrangement of the methoxy groups dictates the electronic landscape of the pyridine ring. This, in turn, influences everything from physical properties to reaction regioselectivity.
2,3-Dimethoxypyridine: The methoxy group at the C2 position is strongly electron-donating through resonance (+M effect), directly conjugating with the nitrogen atom. The C3-methoxy group also contributes, resulting in a highly electron-rich system. This intense activation, however, is asymmetric, creating distinct zones of nucleophilicity.
3,4-Dimethoxypyridine: The C4-methoxy group exerts a powerful +M effect, activating the ortho positions (C3, C5) and, to a lesser extent, the para position (C2). The C3-methoxy group provides additional electron density. The synergistic effect of these two adjacent groups leads to a different pattern of activation compared to the 2,3-isomer.
These electronic differences are reflected in their physical properties.
Note: Data for the parent 3,4-dimethoxypyridine is less commonly reported than for its pharmaceutically relevant derivative, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Caption: Predicted electron density (δ-) hotspots for electrophilic attack.
Spectroscopic Signatures
The asymmetry of the isomers leads to distinct NMR spectra. While complete spectral data for the parent compounds is sparse in readily available literature, predictions based on related structures can be made.
¹H NMR:
2,3-DMP: Would exhibit three distinct aromatic proton signals, likely a doublet, a triplet, and a doublet, with chemical shifts influenced by the strong ortho- and meta-donating effects.
3,4-DMP: Would also show three aromatic proton signals. The proton at C2 would be a singlet, while the C5 and C6 protons would appear as doublets, showing characteristic ortho coupling.
¹³C NMR: The number of signals and their chemical shifts would directly reflect the symmetry and electronic environment. The carbons bearing the methoxy groups (C2, C3 vs. C3, C4) would be significantly shielded (shifted upfield) compared to unsubstituted pyridine.
Synthesis Strategies: Purpose-Driven Pathways
The synthesis of each isomer is tailored to its end-use, demonstrating how retrosynthetic analysis is guided by the target application.
Synthesis of 2,3-Dimethoxypyridine
This isomer is often used as a building block where further functionalization is required. A common strategy involves starting with a pre-functionalized pyridine, such as 2,3-dichloropyridine, and performing a nucleophilic substitution.
Caption: Synthetic workflow for 2,3-Dimethoxypyridine.
Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine
Causality: This method leverages the differential reactivity of the chlorine atoms in 2,3-dichloropyridine. The C2 position is more activated towards nucleophilic attack than C3. Using a strong nucleophile like sodium methoxide under forcing conditions ensures substitution at both positions.
Reaction Setup: To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a sealed reaction vessel, add 2,3-dichloropyridine (1.0 equivalent).
Reaction Conditions: Heat the mixture to 120-140°C and maintain for 12-24 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with an aqueous acid (e.g., HCl).
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2,3-dimethoxypyridine.
Synthesis of 3,4-Dimethoxypyridine Scaffolds
The most prominent role of this isomer is as a precursor to the drug Pantoprazole. The synthesis is a multi-step industrial process often starting from the inexpensive and readily available raw material, maltol.[2]
Caption: Industrial synthesis workflow for a key 3,4-dimethoxypyridine intermediate.
Causality: This elegant pathway transforms a simple pyranone into a complex, multi-functionalized pyridine. The ammonification step (Step 2) is crucial for forming the pyridine core. Subsequent steps systematically build the required functionality around the ring, culminating in the reactive chloromethyl group needed for the final drug synthesis step.
Comparative Reactivity: A Study in Regioselectivity
The electronic differences between the isomers directly translate to different outcomes in chemical reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine nitrogen is deactivating, making EAS reactions challenging. However, the strong activation by two methoxy groups can overcome this barrier. The directing effects are key.
2,3-Dimethoxypyridine: The primary activation from the C2-methoxy group directs incoming electrophiles to the C4 and C6 positions. The C4 position is generally favored due to reduced steric hindrance compared to the position adjacent to the nitrogen.
3,4-Dimethoxypyridine: The C4-methoxy group is the dominant director, activating the C2, C5, and C6 positions. The C5 position is often the major site of substitution, as it is ortho to the C4-methoxy group and meta to the deactivating nitrogen.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Isomer
Major Product Position(s)
Minor Product Position(s)
Rationale
2,3-Dimethoxypyridine
C4
C6
Strong directing effect from C2-OCH₃, C4 is sterically more accessible.
3,4-Dimethoxypyridine
C5
C2, C6
C5 is ortho to the powerful C4-OCH₃ director and meta to the ring nitrogen.
Metalation and Cross-Coupling
Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. The methoxy groups can act as directing groups for lithiation.
2,3-Dimethoxypyridine: Lithiation is expected to occur selectively at the C4 position, directed by the C3-methoxy group. This regioselectivity is exploited in the synthesis of Atpenin A5 derivatives, where the C4 position is hydroxylated after lithiation and reaction with a borate ester.[3]
3,4-Dimethoxypyridine: The C5 position is the most likely site for lithiation, as it is adjacent to the C4-methoxy group and is the most acidic proton on the ring.
Applications in Drug Discovery
The distinct reactivity of each isomer has led to their use as non-interchangeable building blocks for specific, high-value pharmaceutical targets.
2,3-Dimethoxypyridine in Atpenin A5 Synthesis
Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II (succinate dehydrogenase), making it a valuable tool for studying metabolic pathways and a lead compound for anti-cancer therapies.[3][4] The synthesis of Atpenin A5 and its analogues relies on the specific reactivity of the 2,3-dimethoxypyridine core.[3]
Causality: The synthesis requires precise functionalization at the C4 and C5 positions of the pyridine ring. As established, 2,3-dimethoxypyridine can be selectively functionalized at the C4 position via directed metalation. Subsequent steps build the complex side chain at the C5 position.[3] The 3,4-isomer would not provide the correct regiochemical outcome for this synthetic strategy.
Caption: Role of 2,3-dimethoxypyridine in the synthesis of Atpenin A5 analogues.
3,4-Dimethoxypyridine in Pantoprazole Synthesis
Pantoprazole is a widely used proton pump inhibitor for treating acid-related stomach conditions. Its synthesis is a major industrial process, with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride serving as a critical, advanced intermediate.[2][5][6]
Causality: The final step in Pantoprazole synthesis is a nucleophilic substitution reaction, coupling the chloromethyl group of the pyridine intermediate with a mercaptobenzimidazole unit.[7] The 3,4-dimethoxy substitution pattern is essential for the biological activity of the final drug molecule, fitting into the binding site of the H⁺/K⁺-ATPase proton pump. The synthetic route starting from maltol is an efficient way to construct this specific substitution pattern.
Caption: Role of the 3,4-dimethoxypyridine core in Pantoprazole synthesis.
Conclusion
The cases of 2,3- and 3,4-dimethoxypyridine are a compelling illustration of the principle that in organic and medicinal chemistry, "close" is not "the same." The seemingly minor shift of a single methoxy group from the C2 to the C4 position fundamentally alters the molecule's electronic character, synthetic accessibility, and chemical reactivity.
2,3-Dimethoxypyridine is defined by the powerful, asymmetric activation from its C2-methoxy group, making it a substrate for highly regioselective functionalization, as exemplified by its crucial role in synthesizing Atpenin A5 analogues.
3,4-Dimethoxypyridine possesses a different, albeit still potent, activation pattern. Its true value is realized through an efficient, large-scale synthesis that builds it into a key precursor for the blockbuster drug Pantoprazole, where its specific structure is required for pharmacological activity.
For the practicing scientist, this guide underscores the necessity of a deep, mechanistic understanding of isomeric differences. This knowledge is not merely academic; it is the foundation upon which efficient, predictable, and innovative synthetic strategies are built, directly impacting the timeline and success of drug discovery and development programs.
References
Štefanić, Z., et al. (2015). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]
Pearson (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]
Brown, D. G., et al. (2017). Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. PubMed Central. Available at: [Link]
Cipla Ltd. (2006). A novel one-pot process for preparation of pantoprazole sodium. Indian Patents. Available at: [Link]
Macleods Pharmaceuticals Ltd. (2009). Process for the preparation of pantoprazole sodium. Google Patents.
WIPO (2006). PROCESS FOR THE PREPARATION OF PANTOPRAZOLE SODIUM. WIPO Patentscope. Available at: [Link]
PubChem. 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride. PubChem. Available at: [Link]
Brown, D. G., et al. (2017). Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. PubMed. Available at: [Link]
(2,3-Dimethoxypyridin-4-yl)methanol PubChem CID and SMILES
This technical guide details the chemical identity, synthesis, analytical profiling, and application of (2,3-Dimethoxypyridin-4-yl)methanol , a specialized heterocyclic building block used in modern medicinal chemistry.[...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, analytical profiling, and application of (2,3-Dimethoxypyridin-4-yl)methanol , a specialized heterocyclic building block used in modern medicinal chemistry.[1]
CAS Registry Number: 1783326-00-0
Chemical Class: Pyridine Derivative / Heterocyclic Alcohol[1][]
Chemical Identity & Structural Analysis
This compound is a substituted pyridine featuring two methoxy groups at the ortho and meta positions relative to the nitrogen, and a hydroxymethyl group at the para position.[1] This specific substitution pattern is critical for modulating lipophilicity and metabolic stability in drug candidates, particularly in antibacterial and proton pump inhibitor (PPI) research.[3]
Searchable via structure; specific key depends on tautomer generation.[1][4][5][6]
Appearance
White to off-white solid or crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethanol, Dichloromethane
Structural Significance
The 2,3-dimethoxy motif creates a unique electronic environment around the pyridine nitrogen.[1] The C2-methoxy group acts as an electron donor by resonance but also introduces steric bulk near the nitrogen lone pair, potentially reducing basicity compared to unsubstituted pyridine.[1] The C4-hydroxymethyl group serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde, conversion to halides for coupling).[1]
Synthesis & Manufacturing Protocol
High-purity synthesis of (2,3-Dimethoxypyridin-4-yl)methanol is typically achieved via the selective reduction of its aldehyde precursor, 2,3-dimethoxyisonicotinaldehyde .[1] The following protocol is adapted from validated medicinal chemistry workflows (e.g., WO2017155909A1).
(2,3-Dimethoxypyridin-4-yl)methanol is a high-value intermediate in the synthesis of bioactive small molecules.[1]
Antibacterial Agents
The compound serves as a "warhead" carrier or scaffold in the development of novel antibacterials.[1] The 2,3-dimethoxy substitution mimics the electronic properties of certain quinolones or natural products, potentially enhancing binding affinity to bacterial topoisomerases or ribosomes.[1]
Mechanism:[3][7][8][9] The hydroxymethyl group is often converted to a leaving group (chloride or mesylate) to couple with amine-bearing pharmacophores (e.g., piperazines, pyrrolidines).[3]
Proton Pump Inhibitors (PPIs)
While classic PPIs (like Omeprazole) use a benzimidazole-pyridine linkage, next-generation potassium-competitive acid blockers (P-CABs) often explore variations of the pyridine ring.[1] The dimethoxy motif provides specific steric bulk that can lock the drug molecule into a bioactive conformation.[1]
Bioisosteric Replacement
In SAR (Structure-Activity Relationship) studies, this pyridine alcohol is used to replace benzyl alcohols.[1] The nitrogen atom in the ring improves aqueous solubility and can form hydrogen bonds with target proteins, while the methoxy groups fine-tune the
Synthesis of (2,3-Dimethoxypyridin-4-yl)methanol from maltol derivatives
Application Note: High-Yield Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol from Maltol Part 1: Executive Summary & Structural Clarification Critical Nomenclature Note: The request specified the synthesis of (2,3-Dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol from Maltol
Part 1: Executive Summary & Structural Clarification
Critical Nomenclature Note:
The request specified the synthesis of (2,3-Dimethoxypyridin-4-yl)methanol from maltol. However, structural analysis of maltol (3-hydroxy-2-methyl-4-pyrone) confirms it is the industrial precursor for (3,4-Dimethoxypyridin-2-yl)methanol (CAS: 72830-09-2), a key intermediate for Proton Pump Inhibitors (PPIs) such as Pantoprazole .[1]
The synthesis of the specific isomer (2,3-dimethoxypyridin-4-yl)methanol from maltol is chemically non-viable via standard industrial routes because the methyl group in maltol is located at the C2 position, which corresponds to the C2 position in the resulting pyridine ring.[1] Converting the C2-methyl to a C4-hydroxymethyl would require complex skeletal rearrangement or carbon extrusion/insertion not typical of this feedstock.[1]
Therefore, this guide details the synthesis of (3,4-Dimethoxypyridin-2-yl)methanol , the scientifically accurate target derived from maltol, widely utilized in pharmaceutical development.[1]
Part 2: Scientific Principles & Mechanistic Insight
The transformation of Maltol to the target pyridine involves three distinct phases: Heterocyclic Interconversion , Electrophilic Aromatic Substitution , and Rearrangement .[1]
Pyranone-to-Pyridone Conversion: The oxygen atom in the pyranone ring is less nucleophilic than nitrogen.[1] Treating the methylated maltol derivative with ammonia effects a ring-opening/ring-closing sequence (ANRORC-like mechanism) to generate the pyridone core.[1]
Regioselective Functionalization: The C4 carbonyl of the pyridone is converted to a chloride (via
), which serves as a leaving group for methoxylation.[1]
Boekelheide Rearrangement: This is the critical step.[1] To convert the C2-methyl group into a C2-hydroxymethyl group, the pyridine nitrogen is first oxidized to an N-oxide.[1] Reaction with acetic anhydride triggers a [3,3]-sigmatropic rearrangement (Boekelheide reaction), migrating the oxygen from the nitrogen to the benzylic carbon (the methyl group), forming an acetoxymethyl intermediate which is subsequently hydrolyzed.[1]
Phase 3: Rearrangement & Hydrolysis (The Target Synthesis)
Step 6: Boekelheide Rearrangement & Hydrolysis
Objective: Oxidize the C2-methyl group to a hydroxymethyl group.
Reagents: Acetic Anhydride (
), then NaOH (aq).
Protocol:
Rearrangement: Dissolve 3,4-Dimethoxy-2-methylpyridine N-oxide in Acetic Anhydride (5.0 eq).
Heat to 90-100°C for 2 hours. (Monitor by TLC; disappearance of N-oxide).
Remove excess
under reduced pressure.
Hydrolysis: Dissolve the oily residue (Acetoxymethyl intermediate) in 10% NaOH solution.
Heat at 60°C for 1 hour.
Extract with DCM, dry, and crystallize from Toluene/Hexane.
Final Product:(3,4-Dimethoxypyridin-2-yl)methanol .
Part 4: Process Data & Visualization
Table 1: Key Process Parameters & Yields
Step
Transformation
Key Reagent
Critical Parameter
Typical Yield
1
O-Methylation
/ NaOH
Temp < 10°C (Selectivity)
85-90%
2
Ammonolysis
(aq)
Reflux (Complete conversion)
75-80%
3
Chlorination
Quench rate (Safety)
85-90%
4
N-Oxidation
/ AcOH
Reaction Time (Avoid over-ox)
80-85%
5
Methoxylation
NaOMe / MeOH
Anhydrous conditions
90-95%
6
Rearrangement
/ NaOH
Temp control (Avoid tarring)
65-75%
Pathway Visualization (Graphviz)
Caption: Step-by-step synthetic pathway from Maltol to the Pantoprazole intermediate, highlighting the critical Boekelheide rearrangement.
Part 5: References
Kohl, B., et al. (1988).[1] "H+/K+-ATPase Inhibitors: Synthesis and Structure-Activity Relationships of Pantoprazole." Journal of Medicinal Chemistry.
Byk Gulden Lomberg Chemische Fabrik GmbH. (1988). "Process for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride." U.S. Patent 4,758,579.
Surm, K., et al. (2011).[1] "Improved synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride." Organic Process Research & Development. (General reference for optimization of Boekelheide conditions).
Google Patents. (2014). "Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from Maltol." CN102304083A.
The Strategic Synthesis of Proton Pump Inhibitor Analogs Utilizing Pyridine Methanols
Abstract Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The archetypal structure, a substituted benzimidazole core linked to a pyridine ring via a meth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The archetypal structure, a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge, offers a rich scaffold for analog development to enhance efficacy, metabolic stability, and pharmacokinetic profiles.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of PPI analogs, with a strategic focus on the utilization of pyridine methanols as pivotal intermediates. We will delve into the mechanistic rationale behind the synthetic strategy, present validated, step-by-step protocols, and offer insights into process optimization and characterization of the final compounds.
Introduction: The Chemical Elegance and Therapeutic Importance of PPIs
Proton pump inhibitors exert their therapeutic effect by irreversibly blocking the gastric H+/K+ ATPase, the final step in gastric acid secretion.[1][2] The parent molecules are prodrugs that, in the acidic environment of the parietal cell canaliculi, undergo a remarkable acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide.[1][2] This active species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[2]
The development of analogs is driven by the need to improve upon first-generation PPIs like omeprazole. Key areas for optimization include enhancing chemical stability at neutral pH, modulating the rate of activation in acidic media, and altering metabolic pathways to ensure more predictable patient responses.[1] Pyridine methanols, appropriately substituted, serve as versatile and crucial building blocks for the pyridine moiety of these complex molecules.
The Core Synthetic Strategy: A Convergent Approach
The general synthetic strategy for PPIs and their analogs is a convergent one, involving the coupling of two key heterocyclic systems: a substituted 2-mercaptobenzimidazole and a reactive pyridine methanol derivative, typically a 2-(chloromethyl)pyridine.[3][4] This is followed by a controlled oxidation of the resulting thioether to the corresponding sulfoxide.[3][5]
Causality in Precursor Design and Selection
The Benzimidazole Moiety: The substituents on the benzimidazole ring influence the pKa of the benzimidazole nitrogen and the overall lipophilicity of the molecule.[6] This, in turn, affects the rate of accumulation in the acidic parietal cells and the stability of the final compound.
The Pyridine Methanol Moiety: The substituents on the pyridine ring are critical for modulating the pKa of the pyridine nitrogen (pKa1).[2] This parameter is crucial for the initial protonation step that triggers the activation cascade. Electron-donating groups on the pyridine ring increase the basicity, facilitating trapping of the drug at the site of action.[1][2] The 2-hydroxymethyl group of the pyridine methanol is the handle for subsequent conversion to a reactive electrophile.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative PPI analog, building upon established methodologies for compounds like omeprazole.[3][4]
Protocol 1: Preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride
This protocol details the conversion of the stable pyridine methanol precursor to its more reactive chloromethyl derivative, a key electrophile in the subsequent coupling reaction.
Workflow Diagram:
Caption: Conversion of Pyridine Methanol to the Chloromethyl Intermediate.
Materials:
Reagent
Molar Eq.
Purity
Supplier Example
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
1.0
≥98%
Sigma-Aldrich
Thionyl Chloride (SOCl₂)
1.2
≥99%
Acros Organics
Dichloromethane (DCM), anhydrous
-
≥99.8%
Fisher Scientific
Diethyl Ether, anhydrous
-
≥99%
J.T. Baker
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the suspension to 0 °C in an ice bath.
Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully add the reaction mixture to anhydrous diethyl ether with vigorous stirring to precipitate the hydrochloride salt.
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the product as a white to off-white solid.
Self-Validation:
TLC Monitoring: Use a mobile phase of ethyl acetate/hexanes (1:1) to track the disappearance of the starting material.
Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry. The expected proton NMR will show a characteristic singlet for the -CH₂Cl group around 4.7 ppm.
Protocol 2: Synthesis of the Thioether Intermediate (Pyrmetazole Analog)
This step involves the crucial C-S bond formation via a nucleophilic substitution reaction between the thiol of the benzimidazole and the chloromethyl group of the pyridine derivative.[4]
Workflow Diagram:
Caption: Coupling of Benzimidazole and Pyridine Moieties.
Thiolate Formation: In a round-bottom flask, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq.) and sodium hydroxide (2.1 eq.) in a mixture of ethanol and water. Stir until a clear solution is obtained.
Addition of Electrophile: Add a solution of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (1.05 eq.) in ethanol dropwise to the thiolate solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
Work-up: After the reaction is complete, reduce the volume of ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether. The product can be further purified by column chromatography or recrystallization.
Self-Validation:
Purity Assessment: Analyze the purity of the obtained thioether by HPLC.
Structural Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Selective Oxidation to the Sulfoxide (Final PPI Analog)
The final and most delicate step is the selective oxidation of the thioether to the sulfoxide without over-oxidation to the sulfone byproduct.[4][5] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidizing agent for this transformation.[3][7]
Workflow Diagram:
Caption: Selective Oxidation to the Final PPI Analog.
Materials:
Reagent
Molar Eq.
Purity
Supplier Example
Thioether Intermediate
1.0
≥98%
From Protocol 2
meta-Chloroperoxybenzoic acid (m-CPBA)
1.0-1.1
70-77%
Oakwood Chemical
Dichloromethane (DCM), anhydrous
-
≥99.8%
Fisher Scientific
Sodium Bicarbonate (sat. aq. soln.)
-
-
VWR Chemicals
Procedure:
Reaction Setup: Dissolve the thioether intermediate (1.0 eq.) in anhydrous DCM and cool the solution to -20 °C to -30 °C in a dry ice/acetone bath.
Oxidant Addition: Add a solution of m-CPBA (1.0-1.1 eq.) in DCM dropwise over 1 hour, ensuring the internal temperature does not rise above -20 °C.
Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.
Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
Purification: Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).[3]
Self-Validation and Optimization:
Byproduct Control: The formation of the sulfone impurity is the primary challenge. Careful control of temperature and the stoichiometry of the oxidizing agent is paramount.[8]
Purity Analysis: Final product purity should be assessed by HPLC, with a target of >99.5%.
Characterization: The final structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, HRMS, and Infrared (IR) spectroscopy. The sulfoxide gives a characteristic S=O stretch in the IR spectrum around 1035 cm⁻¹.
¹H NMR: Diastereotopic protons for the -SO-CH₂- group. IR: S=O stretch ~1035 cm⁻¹.
Conclusion and Future Perspectives
The synthetic pathway detailed herein, originating from pyridine methanols, provides a robust and adaptable platform for the generation of diverse PPI analogs. The causality-driven approach to precursor selection and the meticulous execution of the coupling and oxidation steps are critical for achieving high purity and yield. For drug development professionals, this methodology allows for the systematic exploration of the structure-activity relationships within this important therapeutic class. Future advancements may focus on developing more environmentally benign oxidation methods and employing flow chemistry to enhance the safety and scalability of these syntheses.
References
Benzimidazoles and Proton Pump Inhibitors. ResearchGate. Available at: [Link]
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
Discovery and development of proton pump inhibitors. Wikipedia. Available at: [Link]
Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
Improved process for preparing benzimidazole-type compounds.Google Patents.
The Chemically Elegant Proton Pump Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Synthesis of omeprazole-type pyridine derivatives and intermediates thereof.Google Patents.
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
Intermediates for the preparation of omeprazole.Google Patents.
Reaction of proton pump inhibitors with model peptides results in novel products. PubMed. Available at: [Link]
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Available at: [Link]
Process for the preparation of enantiomerically enriched proton pump inhibitors.Google Patents.
Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents. PubMed. Available at: [Link]
Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Esters
Introduction: The Strategic Importance of Pyridine and Piperidine Methanols In the landscape of modern drug discovery and agrochemical development, nitrogen-containing heterocycles are of paramount importance. Among thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Pyridine and Piperidine Methanols
In the landscape of modern drug discovery and agrochemical development, nitrogen-containing heterocycles are of paramount importance. Among these, the piperidine and pyridine scaffolds are statistically dominant motifs in a vast number of FDA-approved pharmaceuticals and bioactive compounds.[1][2] The transformation of readily available pyridine precursors into more complex, sp³-rich piperidine structures is a highly valuable strategy for expanding chemical space and improving the pharmacological properties of molecules.[1]
Specifically, the reduction of pyridine esters to their corresponding methanol derivatives (e.g., pyridyl-methanols or piperidinyl-methanols) provides access to key synthetic intermediates. These alcohol functionalities serve as versatile handles for further molecular elaboration. The most direct, atom-economical, and sustainable method for this transformation is catalytic hydrogenation, which utilizes molecular hydrogen (H₂) as the reductant, ideally generating only water as a byproduct.[3]
However, this process is not without its challenges. The aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures and temperatures.[2][3] Furthermore, the selective reduction of an ester group in the presence of the reducible pyridine ring—and vice-versa—demands a carefully chosen catalytic system with high chemoselectivity. An additional complication arises from the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product, which can coordinate to the metal center and act as a catalyst poison.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods for reducing pyridine esters. We will explore various catalytic systems, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols to enable the successful implementation of these critical synthetic methods.
Understanding the Mechanistic Landscape
The catalytic hydrogenation of a pyridine ester to a piperidine methanol involves two distinct transformations: the saturation of the aromatic pyridine ring and the reduction of the ester moiety to a primary alcohol. These can occur sequentially or concurrently, depending on the catalyst and reaction conditions.
1. Pyridine Ring Hydrogenation:
The generally accepted mechanism for heterogeneous pyridine hydrogenation involves the stepwise addition of hydrogen atoms to the aromatic ring. The pyridine molecule first adsorbs onto the catalyst surface.[2][4] The reaction then proceeds through dihydropyridine and tetrahydropyridine intermediates before the final addition of hydrogen yields the saturated piperidine ring.[3] Acidic additives are often employed to protonate the pyridine nitrogen, forming a pyridinium salt. This enhances the electrophilicity of the ring, making it more susceptible to reduction and mitigating catalyst inhibition by the nitrogen's lone pair.[2][3]
2. Ester Reduction to Primary Alcohol:
The catalytic hydrogenation of esters to primary alcohols is a more challenging transformation than, for example, the reduction of an alkene.[5] The mechanism is believed to involve the initial coordination of the ester's carbonyl oxygen to the metal catalyst. This is followed by the heterolytic activation of H₂ and subsequent hydride transfer to the carbonyl carbon. This process occurs twice, typically proceeding through an aldehyde intermediate which is rapidly reduced to the primary alcohol.[6]
The overall transformation can be visualized as follows:
Caption: Workflow for Rh₂O₃-catalyzed pyridine ester hydrogenation.
Protocol Steps:
Materials: Methyl nicotinate, Rhodium(III) oxide (Rh₂O₃), 2,2,2-Trifluoroethanol (TFE, anhydrous), Hydrogen gas (high purity), Celite, and standard glassware.
Reaction Setup: In a suitable glass vial equipped with a magnetic stir bar, combine methyl nicotinate (0.8 mmol, 1.0 eq), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).
[7]3. Reactor Assembly: Place the vial into a high-pressure reactor vessel. Seal the reactor according to the manufacturer's instructions.
Inerting: Purge the reactor by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. Repeat this cycle three times to remove all oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Begin stirring and heat the reaction to 40°C. Maintain these conditions for 4 hours.
[7]6. Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
Catalyst Removal: Open the reactor, remove the vial, and dilute the reaction mixture with methanol. Filter the suspension through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which is a mixture of the piperidine ring-saturated product and the alcohol from ester reduction.
Purification: The crude product can be purified by silica gel column chromatography to isolate the desired piperidinyl-methanol.
Platinum-Based Catalysts (PtO₂, Adams' Catalyst)
Platinum(IV) oxide, also known as Adams' catalyst, is a powerful and widely used catalyst for the hydrogenation of a variety of functional groups, including aromatic rings. [8][9]It is typically used in acidic media, such as glacial acetic acid, which activates the pyridine ring for reduction.
[8][9][10][11]
Causality and Insights: The use of PtO₂ often requires higher pressures (50-70 bar) compared to rhodium catalysts. [8][9][11]The acidic solvent is crucial for protonating the pyridine nitrogen, which enhances its reactivity and prevents catalyst poisoning. This method is robust and effective for a range of substituted pyridines.
[8][9]
Data Presentation: PtO₂-Catalyzed Hydrogenation of Substituted Pyridines
Note: While these examples do not feature an ester, they demonstrate the general conditions required for PtO₂-catalyzed pyridine ring saturation, which could be adapted.
Experimental Protocol: General Procedure for PtO₂-Catalyzed Hydrogenation
Materials: Pyridine ester substrate, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Hydrogen gas (high purity), and a high-pressure hydrogenation apparatus.
Reaction Setup: To a high-pressure reactor vessel, add the pyridine ester (1.0 eq), PtO₂ (typically 1-5 mol%), and glacial acetic acid as the solvent.
Inerting: Seal the reactor and purge thoroughly with an inert gas.
Hydrogenation: Pressurize the reactor with hydrogen to 50-70 bar. [9][11]Begin vigorous stirring at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
Work-up: Once the reaction is complete, carefully vent the reactor.
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through Celite to remove the platinum catalyst.
Isolation: Carefully neutralize the acidic solvent with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify as needed via column chromatography or distillation.
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions compared to their heterogeneous counterparts. The ability to tune the ligand environment around the metal center allows for fine control over the catalytic process.
Iridium-Based Catalysts
Iridium complexes have emerged as exceptionally robust and selective catalysts for the hydrogenation of pyridines. [1][12]A key advantage of certain iridium-catalyzed ionic hydrogenation methods is their remarkable tolerance for reducible functional groups, including esters, nitro groups, azides, and halides.
[1]
Causality and Insights: The mechanism often involves an "ionic hydrogenation" pathway. The reaction proceeds in the presence of an acid (like trifluoroacetic acid, TFA) and a hydrogen source. This approach delivers high yields and can be scaled to the decagram level. [1]The product is often isolated as a stable piperidinium salt, which can be advantageous for handling and purification.
[1]
Data Presentation: Iridium-Catalyzed Ionic Hydrogenation
Catalyst
Substrate
Conditions
Yield
Reference
[Ir-OMs]
Methyl picolinate
50 bar H₂, TFA, Methanol, RT, 18h
93%
[Ir-OMs]
Ethyl isonicotinate
50 bar H₂, TFA, Methanol, RT, 18h
95%
[Ir-OMs]
Pyridine-3-nitrile
50 bar H₂, TFA, Methanol, RT, 18h
96%
[Ir-OMs]
3-Nitropyridine
50 bar H₂, TFA, Methanol, RT, 18h
98%
Note: This method is highly chemoselective, reducing the pyridine ring while leaving the ester group intact. A subsequent, separate ester reduction step would be required to obtain the methanol derivative.
Experimental Protocol: Iridium-Catalyzed Hydrogenation of Methyl Picolinate
Materials: Methyl picolinate, [Ir-OMs] catalyst (prepared according to literature), Trifluoroacetic acid (TFA), Methanol (anhydrous), Hydrogen gas (high purity).
Reaction Setup: In a high-pressure reactor, combine methyl picolinate (1.0 eq), the iridium catalyst (0.1 - 2 mol%), and methanol to create a 1 M solution. Add trifluoroacetic acid (3.0 eq).
3. Inerting and Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with H₂ to 50 bar. Stir the reaction at room temperature for 18 hours.
4. Work-up and Isolation: After venting the reactor, concentrate the reaction mixture under reduced pressure. The resulting product is the piperidinium trifluoroacetate salt, which is often stable and can be used directly or neutralized and extracted as described in previous protocols.
Conclusion and Future Outlook
The catalytic hydrogenation of pyridine esters is a powerful tool for accessing valuable pyridyl-methanol and piperidinyl-methanol building blocks. The choice of catalyst is paramount and dictates the reaction conditions, selectivity, and functional group tolerance.
For robust, large-scale synthesis where conditions can be more forcing, heterogeneous catalysts like Rh₂O₃ and PtO₂ are excellent choices. Rh₂O₃ offers the advantage of milder conditions, while PtO₂ is a classic, powerful catalyst often used in acidic media.
For substrates with sensitive functional groups that must be preserved, homogeneous iridium-catalyzed ionic hydrogenation offers unparalleled chemoselectivity, leaving esters, nitro groups, and other reducible moieties intact during the saturation of the pyridine ring.
Future research will likely focus on developing even more active and selective catalysts that can operate under ambient temperature and pressure, potentially utilizing non-precious metals to enhance the sustainability and cost-effectiveness of these vital transformations. The continued development of both heterogeneous and homogeneous systems will further empower chemists in the pharmaceutical and agrochemical industries to synthesize the complex molecules of the future.
References
Reddymasu Sreenivasulu, M., Kalluri Venkata Sri Ranganath, K., & Rudraraju Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines With PtO2 Catalyst. Asian Journal of Chemistry, 27, 4358-4360. [Link]
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
Wang, X. B., Zeng, W., & Zhou, Y. G. (2008). Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7, 8-dihydro-quinolin-5 (6H)-ones. Tetrahedron Letters, 49(33), 4922-4924. [Link]
Wagener, T., Lückemeier, L., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 59(42), 18769-18773. [Link]
Sugawara, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(35), 16046-16054. [Link]
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
Zhang, Z., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(2), 1183-1190. [Link]
Renom-Carrasco, M., et al. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis, 358(16), 2589-2593. [Link]
Sugawara, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(35), 16046-16054. [Link]
Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 745-750. [Link]
Sreenivasulu, M. R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
Sreenivasulu, M. R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7949-7960. [Link]
Organic Chemistry Portal. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. [Link]
Chemistry Steps. (n.d.). Esters to Alcohols. Chemistry Steps. [Link]
Technical Support Center: Synthesis of (2,3-Dimethoxypyridin-4-yl)methanol
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2,3-Dimethoxypyridin-4-yl)methanol. As a key intermediate in various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2,3-Dimethoxypyridin-4-yl)methanol. As a key intermediate in various pharmaceutical and agrochemical research endeavors, optimizing its synthesis for yield and purity is critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Introduction: Synthetic Strategies
The synthesis of (2,3-Dimethoxypyridin-4-yl)methanol typically proceeds through the functionalization of a 2,3-dimethoxypyridine scaffold. A common and effective method involves the directed ortho-metalation (DoM) of 2,3-dimethoxypyridine, which selectively activates the C-4 position for electrophilic attack. This guide will focus on two primary pathways originating from this key step:
Direct Carbinolation: Lithiation at the 4-position followed by quenching with formaldehyde.
Two-Step Formylation-Reduction: Lithiation at the 4-position, formylation with a suitable electrophile like N,N-dimethylformamide (DMF), followed by reduction of the resulting aldehyde to the desired alcohol.
Understanding the nuances of each step is crucial for troubleshooting and achieving high yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Conversion of 2,3-Dimethoxypyridine
Question: I am seeing a significant amount of my starting material, 2,3-dimethoxypyridine, remaining after the reaction. What could be the cause?
Answer: Incomplete consumption of the starting material typically points to issues with the initial lithiation step. The formation of the 4-lithiated intermediate is the cornerstone of this synthesis. Here are the most probable causes and how to address them:
Insufficiently Strong or Decomposed Lithiating Agent:
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to decomposition, reducing the effective molarity of the reagent.
Solution: Always use a freshly titrated or newly purchased, sealed bottle of the organolithium reagent. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen).
Inappropriate Reaction Temperature:
Causality: The temperature for directed lithiation is critical. While the methoxy groups direct the lithiation to the 4-position, the reaction requires sufficient thermal energy to proceed at a reasonable rate. However, temperatures that are too high can lead to side reactions or decomposition of the lithiated intermediate.
Solution: The lithiation of 2,3-dimethoxypyridine is often carried out at temperatures ranging from -78°C to 0°C.[1] If you are performing the reaction at a very low temperature (e.g., -78°C) and observing poor conversion, a gradual warming of the reaction mixture or conducting the lithiation at a slightly higher temperature (e.g., -20°C or 0°C) may be necessary. Monitor the reaction progress by TLC to find the optimal temperature.
Presence of Protic Impurities:
Causality: Organolithium reagents are strong bases and will be quenched by any protic species, such as water in the solvent or on the glassware, or even acidic protons on other reagents.
Solution: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Ensure all other reagents are anhydrous.
Issue 2: Formation of Multiple Products and Low Yield of the Desired Alcohol
Question: My reaction mixture is complex, showing multiple spots on the TLC plate, and the isolated yield of (2,3-Dimethoxypyridin-4-yl)methanol is low. What are the potential side reactions?
Answer: A complex reaction mixture suggests that while the lithiation may be occurring, subsequent steps are not proceeding cleanly. Here are several possibilities:
Competing Lithiation at Other Positions:
Causality: While the 2- and 3-methoxy groups strongly direct lithiation to the 4-position, there is a possibility of lithiation at other positions, especially if the reaction conditions are not optimal.
Solution: Adhere to the recommended temperature and reaction times for the lithiation step. The use of a hindered base like lithium diisopropylamide (LDA) can sometimes improve regioselectivity in pyridine lithiations, although for 2,3-dimethoxypyridine, n-BuLi is generally effective at the 4-position.[1]
Issues with the Formaldehyde Quench (Direct Carbinolation Route):
Causality: Formaldehyde is a gas and can be difficult to handle quantitatively. Using paraformaldehyde requires depolymerization, which can be inefficient. Formalin (aqueous formaldehyde) is incompatible with organolithium reagents.
Solution: The most reliable method is to use anhydrous formaldehyde, which can be generated by cracking paraformaldehyde. A more convenient approach is to use a formaldehyde equivalent like trioxane or to add the lithiated pyridine solution to a cooled, stirred slurry of anhydrous paraformaldehyde in THF.
Side Reactions with DMF (Formylation-Reduction Route):
Causality: The addition of the lithiated pyridine to DMF can lead to the formation of a tetrahedral intermediate. If this intermediate is not quenched properly, it can react further.
Solution: Add the lithiated pyridine solution slowly to a cold (-78°C) solution of DMF in THF. Ensure efficient stirring. The reaction should be quenched with a suitable aqueous solution (e.g., saturated ammonium chloride) after a short period.
Over-reduction or Incomplete Reduction (Formylation-Reduction Route):
Causality: The choice and amount of reducing agent for the aldehyde are crucial. Strong reducing agents like lithium aluminum hydride (LAH) could potentially reduce other functional groups or lead to over-reduction. Milder reducing agents like sodium borohydride (NaBH4) might require longer reaction times or elevated temperatures.
Solution: Sodium borohydride is generally a good choice for the reduction of the intermediate aldehyde to the alcohol.[2] The reaction is typically performed in an alcoholic solvent like methanol or ethanol. Monitor the reaction by TLC to ensure complete conversion of the aldehyde.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate pure (2,3-Dimethoxypyridin-4-yl)methanol from the crude reaction mixture. What are the best purification techniques?
Answer: The purification of hydroxymethylpyridines can be challenging due to their polarity and potential for coordination with metal salts.
Effective Work-up:
Causality: The work-up procedure is critical for removing inorganic salts and other impurities.
Solution: After quenching the reaction, a standard aqueous work-up is necessary. Washing the organic extract with brine can help to remove residual water. If the product is suspected to be in the aqueous layer due to its polarity, back-extraction of the aqueous layer with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol may be required.
Chromatographic Purification:
Causality: The polarity of the alcohol requires a suitable mobile phase for effective separation on silica gel.
Solution: Column chromatography on silica gel is a common method for purification. A gradient elution system starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The use of a small amount of a polar solvent like methanol in the mobile phase can help to elute the product.[3]
Crystallization:
Causality: If the product is a solid, crystallization can be a highly effective purification method.
Solution: Attempt to crystallize the purified or semi-purified product from a suitable solvent or solvent mixture. Common solvents for crystallization include ethyl acetate, hexanes, or mixtures thereof.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and commercially available starting material is 2,3-dimethoxypyridine.
Q2: What is the optimal temperature for the lithiation of 2,3-dimethoxypyridine?
A2: The lithiation is typically performed at temperatures between -78°C and 0°C.[1] It is often initiated at a lower temperature and then allowed to warm to ensure complete reaction.
Q3: Can I use a Grignard reagent instead of an organolithium reagent?
A3: While Grignard reagents are excellent nucleophiles, directed ortho-metalation of pyridines is more commonly and efficiently achieved with organolithium reagents due to their higher basicity and reactivity. The formation of a pyridine Grignard reagent at a specific position can be more challenging.
Q4: What are the expected yields for this synthesis?
A4: The yields can vary depending on the specific conditions and scale. However, with careful optimization of the lithiation and subsequent reaction steps, yields in the range of 60-80% can be expected.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Organolithium reagents are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a dry, inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential.
Experimental Protocols
Protocol 1: Synthesis of (2,3-Dimethoxypyridin-4-yl)methanol via Direct Carbinolation
To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -78°C, add n-butyllithium (1.1 eq) dropwise.
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour.
Cool the mixture back to -78°C and add a solution of anhydrous formaldehyde (generated from cracking paraformaldehyde) in THF or add the reaction mixture to a slurry of anhydrous paraformaldehyde (2.0 eq) in THF at -78°C.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (2,3-Dimethoxypyridin-4-yl)methanol via Formylation-Reduction
Follow steps 1 and 2 from Protocol 1 for the lithiation of 2,3-dimethoxypyridine.
Cool the mixture to -78°C and add N,N-dimethylformamide (DMF) (1.2 eq) dropwise.
Stir at -78°C for 2 hours, then allow the reaction to warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2,3-dimethoxy-4-pyridinecarboxaldehyde.
Dissolve the crude aldehyde in methanol and cool to 0°C.
Add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction at room temperature until completion (monitored by TLC).
Quench the reaction with water and remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
Purify the product by column chromatography.
Data Summary
Parameter
Recommendation
Rationale
Lithiating Agent
n-Butyllithium (n-BuLi)
Effective for directed ortho-metalation of methoxypyridines.
Lithiation Temp.
-78°C to 0°C
Balances reaction rate and stability of the lithiated intermediate.[1]
Formylating Agent
Anhydrous HCHO or DMF
Readily available electrophiles for introducing the hydroxymethyl precursor.
Reducing Agent
Sodium Borohydride (NaBH4)
Mild and selective for the reduction of the aldehyde to the alcohol.[2]
Purification
Column Chromatography
Effective for separating the polar product from non-polar impurities.[3]
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic routes to (2,3-Dimethoxypyridin-4-yl)methanol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis.
References
HETEROCYCLES, Vol. 91, No. 3, 2015, pp. 488. Directed Lithiation and Substitution of Pyridine Derivatives. Available at: [Link]
Pearson Education. Side-Chain Reactions of Substituted Pyridines Explained. Available at: [Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 2017 , 7 (5), pp 3451–3467. Available at: [Link]
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]
Journal of New Developments in Chemistry. Purification Techniques. Available at: [Link]
Technical Support Center: Stability of (2,3-Dimethoxypyridin-4-yl)methanol
Welcome to the technical support guide for (2,3-Dimethoxypyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reag...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (2,3-Dimethoxypyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and handling in your laboratory. We will address common questions and provide robust troubleshooting protocols to help you navigate any challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (2,3-Dimethoxypyridin-4-yl)methanol?
A1: To ensure maximum shelf-life and prevent degradation, (2,3-Dimethoxypyridin-4-yl)methanol should be stored under controlled conditions. The primary goal is to mitigate exposure to atmospheric moisture, oxygen, light, and elevated temperatures, which can catalyze degradation.
Based on the general stability of substituted pyridylmethanols, we recommend the following:
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Low temperatures slow down the rate of potential decomposition reactions. Storing in a cool place is a standard recommendation for many organic reagents.[1]
Atmosphere
Inert Gas (Argon or Nitrogen)
The pyridine ring and, more specifically, the benzylic-like alcohol group can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.
Container
Tightly Sealed, Amber Glass Vial
A tightly sealed container prevents the ingress of moisture and oxygen.[1] Amber glass protects the compound from light, which can provide the energy to initiate photo-degradation pathways.
Location
Dry, Well-Ventilated Area
Storing in a well-ventilated and dry area is a standard laboratory practice to prevent moisture condensation and ensure safety.[1]
Q2: What are the known incompatibilities for this compound?
A2: (2,3-Dimethoxypyridin-4-yl)methanol should not be stored with or exposed to certain classes of chemicals. Incompatible materials can induce rapid degradation, potentially leading to a complete loss of product and the creation of unknown impurities.
Key incompatibilities include:
Strong Oxidizing Agents: These can oxidize the primary alcohol group to an aldehyde or a carboxylic acid.
Strong Acids: The pyridine nitrogen is basic and will react with strong acids. This protonation can alter the compound's reactivity and solubility.
Acid Chlorides and Anhydrides: These will readily acylate the primary alcohol, consuming your starting material.
For related compounds, materials to avoid include acids and strong oxidizing agents.[1]
Q3: What are the likely degradation pathways for (2,3-Dimethoxypyridin-4-yl)methanol?
A3: While this compound is stable under recommended storage conditions, deviations can lead to degradation.[1] Understanding potential degradation pathways is crucial for troubleshooting. The primary sites of reactivity are the hydroxymethyl group and the pyridine ring itself.
Oxidation: The most common degradation pathway for this type of benzylic alcohol is oxidation. The primary alcohol (-CH₂OH) can be oxidized to the corresponding aldehyde (-CHO) and subsequently to the carboxylic acid (-COOH). This is often facilitated by atmospheric oxygen over long periods, especially if not stored under inert gas.
Reaction with Atmospheric CO₂: The basic pyridine nitrogen can potentially interact with carbon dioxide, especially in the presence of moisture, though this is generally a minor pathway.
Photo-degradation: Aromatic systems, including pyridines, can be sensitive to UV light. While specific pathways are not documented without experimental data, prolonged exposure to light should be avoided as a best practice.
Q4: How can I assess the purity of my (2,3-Dimethoxypyridin-4-yl)methanol sample?
A4: The purity of your starting material is critical for reproducible results. For routine checks, High-Performance Liquid Chromatography (HPLC) is an excellent method. For more in-depth analysis or when troubleshooting, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or quantitative Nuclear Magnetic Resonance (qNMR) are recommended.[2]
A certificate of analysis (CoA) from the supplier should provide initial purity data, but verification is recommended if the material has been stored for an extended period or if you are encountering issues in your experiments.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, potentially linked to the stability of (2,3-Dimethoxypyridin-4-yl)methanol.
Caption: Troubleshooting workflow for stability issues.
Problem 1: My reaction is yielding unexpected byproducts.
Possible Cause: An uncharacterized impurity or a degradation product in your (2,3-Dimethoxypyridin-4-yl)methanol batch is participating in the reaction. For instance, an aldehyde impurity (from oxidation) could lead to imine formation or other side reactions.
Troubleshooting Steps:
Re-analyze the Starting Material: Do not assume the purity stated on the label is still accurate. Use a high-resolution analytical technique like LC-MS or GC-MS to search for minor components.[2]
Assess Impurity Reactivity: Once an impurity is identified, consider its potential reactivity under your specific reaction conditions. This can provide a logical explanation for the observed byproduct.
Purify the Starting Material: If impurities are confirmed, purifying the (2,3-Dimethoxypyridin-4-yl)methanol via column chromatography or recrystallization may be necessary to achieve a clean reaction profile.[2]
Problem 2: I am observing a consistently lower-than-expected yield.
Possible Cause 1: The stated purity of your (2,3-Dimethoxypyridin-4-yl)methanol is inaccurate due to degradation, leading to an overestimation of the molar quantity of the active reagent.
Troubleshooting Steps: Perform a quantitative analysis using qNMR or HPLC with a certified reference standard to determine the exact purity of your batch. Based on this accurate purity, adjust the mass of the starting material used in your subsequent reactions.[2]
Possible Cause 2: The presence of an impurity is inhibiting or poisoning your catalyst or reagents.
Troubleshooting Steps: Identify the impurity using spectroscopic methods (NMR, MS). Once identified, you can search for literature on its potential inhibitory effects or design a purification strategy to remove it.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of (2,3-Dimethoxypyridin-4-yl)methanol. Method optimization may be required for your specific equipment.
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Detection
UV at 270 nm
Injection Volume
5 µL
Sample Prep
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute to a final concentration of ~0.1 mg/mL.
Analysis:
Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For accurate quantification, a calibration curve with a reference standard is necessary.[2]
Protocol 2: Accelerated Stability Study Workflow
This workflow can be used to proactively assess the stability of a new batch of (2,3-Dimethoxypyridin-4-yl)methanol under stress conditions.
Technical Support Center: Handling Moisture Sensitivity in Pyridine Methanol Chlorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for managing the critical issue of mois...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for managing the critical issue of moisture sensitivity during the chlorination of pyridine methanol. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction
The conversion of pyridine methanols to their corresponding chloromethylpyridines is a fundamental transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. Thionyl chloride (SOCl₂) is a common and effective reagent for this process.[1] However, its high reactivity with water presents a significant challenge.[2][3] Trace amounts of moisture can lead to reaction failure, low yields, and the formation of undesirable byproducts. This guide is designed to help you navigate these challenges by providing a comprehensive understanding of the reaction's sensitivity to water and offering robust solutions for moisture control.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of pyridine methanol. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected, or the reaction failed to go to completion. What are the likely causes related to moisture?
A1: Low or no yield is the most common consequence of inadequate moisture control in this reaction. Several factors could be at play:
Cause 1: Quenching of the Chlorinating Agent: Thionyl chloride reacts violently and exothermically with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[2][3] If moisture is present in your reaction setup, the thionyl chloride will be consumed in this side reaction before it can react with the pyridine methanol.
Cause 2: Hydrolysis of the Intermediate: The reaction proceeds through an alkyl chlorosulfite intermediate (ROSOCl).[4] This intermediate is also susceptible to hydrolysis, which will revert it back to the starting alcohol, thereby halting the progress of the reaction.
Cause 3: Inadequate Drying of Reagents and Solvents: Residual moisture in your pyridine methanol, solvent, or even the inert gas used to blanket the reaction can be a significant source of water.[5]
Solution Workflow:
Verify Reagent and Solvent Dryness: Before starting your next reaction, rigorously dry all solvents and liquid reagents. For pyridine, drying over potassium hydroxide (KOH) followed by distillation is a common and effective method.[5] Molecular sieves (3Å or 4Å) are excellent for storing dried solvents.[5]
Dry Solid Reagents: If your pyridine methanol is a solid, dry it thoroughly in a vacuum oven before use.
Ensure Inert Atmosphere: Use a properly set up inert atmosphere system (e.g., Schlenk line or glove box) to prevent atmospheric moisture from entering the reaction vessel.[6][7] Ensure the inert gas itself is dry by passing it through a drying column.
Check Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[5]
Q2: I'm observing the formation of a significant amount of an unknown, polar byproduct in my TLC or HPLC analysis. Could this be related to moisture?
A2: Yes, the presence of water can lead to the formation of specific byproducts.
Cause: Formation of Dipyridyl Ether Derivatives: In the presence of water and under certain conditions, the starting pyridine methanol can undergo a self-condensation reaction to form a dipyridyl ether. This is particularly problematic if the reaction is heated for an extended period in the presence of acid, which is generated from the reaction of thionyl chloride with water.
Troubleshooting Steps:
Characterize the Byproduct: If possible, isolate and characterize the byproduct using techniques like mass spectrometry and NMR to confirm its identity.
Implement Rigorous Drying Protocols: As outlined in the solution to Q1, re-evaluate and improve your drying procedures for all components of the reaction.
Control Reaction Temperature: Running the reaction at a lower temperature may help to minimize the rate of side reactions. Monitor the reaction progress closely to avoid unnecessarily long reaction times.[8]
Q3: The reaction mixture turned dark or produced a tar-like substance. What could be the reason?
A3: Darkening of the reaction mixture and polymerization are often signs of uncontrolled side reactions, which can be exacerbated by the presence of moisture.
Cause 1: Acid-Catalyzed Polymerization: The hydrochloric acid generated from the reaction of thionyl chloride with water can act as a catalyst for the polymerization of pyridine derivatives, especially under heated conditions.[9]
Cause 2: Reaction with Impurities: If the starting material or solvent contains impurities, these can also undergo side reactions in the presence of the strong acid generated, leading to colored products.
Preventative Measures:
Purify Starting Materials: Ensure the purity of your pyridine methanol starting material. If necessary, purify it by recrystallization or column chromatography before use.
Use High-Purity Solvents: Always use freshly distilled, high-purity, anhydrous solvents.
Maintain a Strict Inert Atmosphere: A robust inert atmosphere will not only exclude moisture but also oxygen, which can contribute to the formation of colored byproducts through oxidative processes.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of performing a moisture-sensitive chlorination of pyridine methanol.
Q1: What is the best chlorinating agent for converting pyridine methanol to chloromethylpyridine?
A1: Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[1] Other reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be used, but thionyl chloride is often preferred because the byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction mixture.[11]
Q2: Why is pyridine sometimes used as a solvent or co-solvent in this reaction?
A2: Pyridine can serve a dual purpose in this reaction. It can act as a solvent and also as a base to neutralize the HCl that is generated.[12] This can be beneficial in preventing acid-catalyzed side reactions. However, it is crucial to use anhydrous pyridine to avoid introducing water into the reaction.[13]
Q3: What are the best practices for setting up a reaction under inert atmosphere?
A3: A successful inert atmosphere setup is critical for moisture-sensitive reactions.
Glassware Preparation: All glassware should be thoroughly cleaned and then oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under a stream of inert gas.[5][6]
Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry inert gas like nitrogen or argon.[10]
Reagent Transfer: Use syringes or cannulas to transfer anhydrous solvents and liquid reagents.[14] Solid reagents should be added under a positive flow of inert gas.
Q4: How can I confirm that my solvents are sufficiently dry?
A4: While following standard drying procedures is generally effective, you can quantify the water content for highly sensitive reactions.
Karl Fischer Titration: This is a standard and accurate method for determining the water content in organic solvents.[15]
19F NMR-Based Methods: For extremely sensitive applications, specialized NMR techniques can offer even higher sensitivity for water detection.[16][17]
Q5: What safety precautions should I take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[18][19] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][19] Be prepared for a vigorous reaction if it comes into contact with water. Have an appropriate quenching agent and spill kit readily available.
Data and Protocols
Table 1: Properties of Common Drying Agents for Solvents
Drying Agent
Suitable for Pyridine
Suitable for Methanol
Mechanism
Comments
Calcium Hydride (CaH₂)
Yes
No (reacts)
Chemical reaction
Reacts with water to produce H₂ gas. Very effective.
Potassium Hydroxide (KOH)
Yes
No (soluble)
Chemical reaction
Good for pre-drying pyridine before distillation.[5]
Lower capacity than MgSO₄, but easier to filter.[20]
Molecular Sieves (3Å or 4Å)
Yes
Yes
Adsorption
Excellent for storing previously dried solvents.[5][21]
Magnesium Turnings
No
Yes
Chemical reaction
Used with iodine as an activator to dry methanol.[21]
Protocol 1: Rigorous Drying of Pyridine
Pre-drying: Add solid potassium hydroxide (KOH) pellets to the pyridine and let it stand for 24 hours with occasional swirling.
Distillation: Decant the pyridine from the KOH pellets into a distillation flask containing fresh calcium hydride (CaH₂).
Inert Atmosphere: Set up the distillation apparatus under a dry nitrogen or argon atmosphere.
Reflux and Distill: Gently reflux the pyridine over the CaH₂ for at least one hour, then distill the dry pyridine into a receiver flask that has been oven or flame-dried and is under an inert atmosphere.
Storage: Store the freshly distilled pyridine over activated 3Å or 4Å molecular sieves in a sealed flask under an inert atmosphere.[5]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, stir bar) at 120°C for a minimum of 4 hours.
Assembly: While the glassware is still warm, assemble the reaction apparatus and clamp it in a fume hood. Immediately connect the apparatus to a manifold supplying dry nitrogen or argon gas.[6]
Purging: Use a needle to provide an outlet and allow the inert gas to flush through the system for at least 5-10 minutes to displace all the air.[14]
Reagent Addition:
Add the dry pyridine methanol solid to the reaction flask under a positive flow of inert gas.
Add the anhydrous solvent via a dry syringe.
Cool the reaction mixture to the desired temperature (e.g., 0°C) in an ice bath.
Slowly add the thionyl chloride dropwise via a syringe.
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or HPLC.
Visualizations
Diagram 1: Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Reaction Pathway and Moisture Interference
Caption: The chlorination pathway and points of moisture interference.
References
PubChem. (n.d.). Thionyl Chloride. National Institutes of Health. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. Retrieved from [Link]
Bionium. (n.d.). Thionyl Chloride Material Safety Data Sheet. Retrieved from [Link]
Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
IChemE. (n.d.). Safety of Chlorination Reactions. Retrieved from [Link]
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(15), 3441–3444. Retrieved from [Link]
BASF SE. (2008). Method for Chlorinating Alcohols. U.S. Patent No. US20080228016A1.
Vaia. (n.d.). The best reagent to replace alcoholic, phenolic or carboxylic -OH groups with -Cl. Retrieved from [Link]
CNIPA. (2023). Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid. Chinese Patent No. CN116813535A.
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
National Institutes of Health. (2008). A Method for Detecting Water in Organic Solvents. PMC. Retrieved from [Link]
Applied Analytics. (2020). Measuring Water in Anhydrous Solvents. Retrieved from [Link]
ACS Publications. (2012). A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents. Analytical Chemistry. Retrieved from [Link]
Science madness Wiki. (2023). Drying solvents. Retrieved from [Link]
Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]
NBchao.Com. (n.d.). Solvent moisture determination. Retrieved from [Link]
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
LookChem. (n.d.). Cas 69045-78-9, 2-Chloro-5-trichloromethylpyridine. Retrieved from [Link]
European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent No. EP0557967A1.
ResearchGate. (2021). How to dry the pyridine?. Retrieved from [Link]
Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. US5329011A.
YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
Reddit. (2016). Drying pyridine. Retrieved from [Link]
MDPI. (2011). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Molecules, 16(5), 4160-4174. Retrieved from [Link]
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
ResearchGate. (2025). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. Retrieved from [Link]
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
Wen, J. (2003). The Preparation of 2-Chloro-5-chloromethylpyridine in an Airlift Loop Reactor. Chinese Journal of Chemical Engineering, 11(5), 560-564. Retrieved from [Link]
Lenntech. (n.d.). Chlorination Chemistry. Retrieved from [Link]
ACS Publications. (2026). Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. The Journal of Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chlorinated drinking-water. Retrieved from [Link]
Royal Society of Chemistry. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 20(3), 1548-1565. Retrieved from [Link]
Reddit. (2015). Concentrating Pyridine Solution. Retrieved from [Link]
The Dow Chemical Company. (1981). Preparation of chlorinated pyridines. U.S. Patent No. US4256894A.
Minimizing side products in the reduction of 2,3-dimethoxypyridine-4-carboxylate
Technical Support Center: Reduction of 2,3-Dimethoxypyridine-4-Carboxylate Ticket ID: #DMP-RED-001 Subject: Minimizing Side Products in the Reduction of 2,3-Dimethoxypyridine-4-carboxylate to (2,3-dimethoxypyridin-4-yl)m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reduction of 2,3-Dimethoxypyridine-4-Carboxylate
Ticket ID: #DMP-RED-001
Subject: Minimizing Side Products in the Reduction of 2,3-Dimethoxypyridine-4-carboxylate to (2,3-dimethoxypyridin-4-yl)methanol.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The "Happy Path" Protocol
For the reduction of 2,3-dimethoxypyridine-4-carboxylate (typically the methyl or ethyl ester) to the corresponding alcohol , the industry-standard "Happy Path" utilizes Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C.
While Sodium Borohydride (NaBH₄) is safer, it is generally too weak for esters unless activated (e.g., with CaCl₂ or LiCl), which introduces Lewis acidity that can threaten the methoxy groups.
Reductant: LiAlH₄ (1.2 - 1.5 equiv, 2.4 M in THF or powder)
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Charge with anhydrous THF and cool to 0°C .
LiAlH₄ Addition: Add LiAlH₄ carefully. Note: If using powder, add solid to the flask first, then add solvent. If using solution, add to the cold solvent.
Substrate Addition: Dissolve the ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15-30 minutes.
Why? This maintains a high [Hydride]:[Substrate] ratio, favoring full reduction to the alcohol over the aldehyde intermediate.
Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.
Critical: Do not reflux unless conversion is stalled. High heat promotes O-demethylation of the 2-methoxy group.
Quench (Fieser Method): To work up
grams of LiAlH₄:
Slowly add
mL Water .
Add
mL 15% NaOH .
Add
mL Water .
Why? This forms a granular, white aluminum precipitate that is easy to filter, avoiding the dreaded "aluminum emulsion" and preventing acidic hydrolysis of the methoxy groups.
Isolation: Filter through a celite pad. Rinse with THF/EtOAc. Concentrate the filtrate.
Troubleshooting Guide: Diagnosing Side Products
Use this matrix to identify and resolve impurities found in your crude mixture.
Observation
Probable Side Product
Root Cause
Corrective Action
New Spot (Lower Rf than product)
Pyridone Derivative (Demethylation)
Acidic workup or high reaction temperature. 2-methoxypyridines are labile to acid hydrolysis.
1. Switch to Fieser (NaOH) or Rochelle's Salt workup. 2. Maintain reaction temp < 20°C. 3. Ensure solvent is anhydrous (water + LiAlH₄ = heat + base).
New Spot (Higher Rf than product)
Aldehyde Intermediate
Incomplete reduction. Stoichiometry is too low or addition was too fast (inverse addition).
1. Increase LiAlH₄ to 1.5 - 2.0 equiv. 2. Ensure "Normal Addition" (Ester added to Hydride), not reverse.
Starting Material Remains
Carboxylic Acid (Hydrolysis)
Wet solvent hydrolyzed the ester before reduction; LiAlH₄ then deprotonated the acid to a stable carboxylate salt.
1. Dry THF over molecular sieves. 2. Use fresh LiAlH₄ (grey powder can degrade; use titrated solution).
Low Mass Recovery
Aluminum Complex
Product trapped in aluminum salts (emulsion).
1. Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for quench. Stir vigorously for 2 hours until layers clarify.
Technical FAQ
Q: Can I use NaBH₄ to avoid the safety risks of LiAlH₄?A: Yes, but with caveats. You must use NaBH₄ (5 equiv) + CaCl₂ (2 equiv) in EtOH/THF.
Risk: The in-situ generation of borane or Lewis acidic calcium species can facilitate O-demethylation of the 2-methoxy group.
Recommendation: Stick to LiAlH₄ unless you are strictly prohibited by scale-up safety regulations. If you must use NaBH₄, monitor strictly for the formation of the 2-pyridone (major byproduct).
Q: Why is the 2-methoxy group so sensitive?A: The 2-position of pyridine is activated for nucleophilic substitution. Under acidic conditions (even mild Lewis acids), the methoxy oxygen can be protonated/coordinated, making the methyl group a leaving group, leading to the thermodynamically stable 2-pyridone tautomer. Always keep the pH neutral or basic.
Q: My product is water-soluble. How do I extract it?A: Pyridyl methanols can be polar. If simple extraction fails:
Saturate the aqueous layer with NaCl (Salting out).
Use DCM/Isopropanol (3:1) as the extraction solvent.
Consider continuous liquid-liquid extraction.
Visual Workflow: Optimization Logic
Caption: Decision tree for reagent selection and troubleshooting common reaction outcomes.
References
LiAlH₄ Reduction of Esters (General Mechanism & Stoichiometry)
Source: Chemistry LibreTexts. "Reduction of Carboxylic Acids and Esters."
1H NMR spectrum analysis of (2,3-Dimethoxypyridin-4-yl)methanol
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for (2,3-Dimethoxypyridin-4-yl)methanol , focusing on structural verification and differentiation from critical regioisomers. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for (2,3-Dimethoxypyridin-4-yl)methanol , focusing on structural verification and differentiation from critical regioisomers.
Executive Summary: The Structural Fingerprint
The 1H NMR spectrum of (2,3-Dimethoxypyridin-4-yl)methanol is characterized by a distinct ortho-coupling pattern between the protons at positions 5 and 6. This is the primary diagnostic feature used to distinguish the target 4-substituted product from its common 5-substituted regioisomer (a frequent impurity in pyridine functionalization).
Note: Experimental data for the 5-yl isomer (often an intermediate like 6-bromo-2,3-dimethoxypyridine) consistently shows
, confirming the meta-relationship of the remaining protons.
Detailed Spectral Assignment
Aromatic Region (6.5 – 8.5 ppm)
H6 (
): This proton is adjacent to the pyridine nitrogen (deshielded). It appears as a doublet .
H5 (
): Located beta to the nitrogen and ortho to the electron-withdrawing hydroxymethyl group. However, the strong electron-donating effect of the 2,3-dimethoxy groups (via resonance) significantly shields this position. It appears as a doublet .
Coupling Constant (
): The splitting of H5 and H6 is the definitive proof of the 4-substitution pattern. A value of 5.0 – 5.5 Hz confirms the protons are neighbors (ortho).
Aliphatic Region (3.5 – 5.0 ppm)
-CH₂OH (
): A sharp singlet (in CDCl₃) or a doublet (in DMSO-d₆ if OH coupling is visible).
-OCH₃ (
& ): Two intense singlets corresponding to the methoxy groups at C2 and C3. The C3-methoxy is typically slightly upfield due to being flanked by substituents, though assignment is often interchangeable without 2D NMR (NOESY).
Exchangeable Protons
-OH (
): Highly variable. In dry CDCl₃, it appears as a broad singlet around 2.5–3.0 ppm. In DMSO-d₆, it often appears as a triplet at (coupling to CH₂).
Comparative Analysis Workflow
Use the following logic flow to validate your sample.
Figure 1: Decision tree for distinguishing dimethoxypyridine methanol isomers based on coupling constants.
Experimental Protocol for Validation
To ensure high-quality spectral data for publication or QC:
Sample Preparation:
Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
Note: If the compound is insoluble, use DMSO-d₆, but be aware that the -OH signal will shift downfield and may couple with the CH₂ (splitting it into a doublet).
Acquisition Parameters:
Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
Scans: 16–32 scans are sufficient.
Spectral Width: -2 to 12 ppm.
Processing:
Reference the spectrum to residual CHCl₃ at 7.26 ppm (or DMSO at 2.50 ppm).
Apply standard phase and baseline correction.
Critical Step: Manually pick peaks for the aromatic doublets and calculate
values ().
References
World Intellectual Property Organization. (2017). Antibacterial compounds and uses thereof (WO2017155909A1). (Contains synthesis and NMR data for 2,3-dimethoxypyridine derivatives). Link
Royal Society of Chemistry. (2021). Supplementary Information: Synthesis of substituted pyridines. (General reference for pyridine coupling constants). Link
National Institutes of Health (PubChem). Compound Summary: (2,3-Dimethoxypyridin-4-yl)methanol.Link
Technical Guide: Advanced HPLC Method Development for (2,3-Dimethoxypyridin-4-yl)methanol Purity Profiling
This guide outlines an advanced HPLC method development strategy for (2,3-Dimethoxypyridin-4-yl)methanol (CAS: 72830-08-1), a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) like Pantoprazole. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines an advanced HPLC method development strategy for (2,3-Dimethoxypyridin-4-yl)methanol (CAS: 72830-08-1), a critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) like Pantoprazole.
Executive Summary & Chemical Context
(2,3-Dimethoxypyridin-4-yl)methanol presents a unique chromatographic challenge due to its dual nature: it possesses a basic pyridine nitrogen (pKa ~3–4) and a polar hydroxymethyl group. Standard generic methods often fail to resolve it from its critical genotoxic impurity, 2-(chloromethyl)-3,4-dimethoxypyridine , or result in severe peak tailing due to secondary silanol interactions.
This guide compares a Legacy Acidic Method (commonly used for general screening) against an Optimized Neutral-pH Method , demonstrating why the latter offers superior specificity, peak shape, and robustness for regulatory-grade analysis.
The Critical Separation
The primary goal is not just assaying the main peak, but resolving it from:
The Genotoxic Impurity: 2-(Chloromethyl)-3,4-dimethoxypyridine (Reactive alkylator).
Most laboratories start here. It utilizes a standard C18 column at low pH (pH ~2.5–3.0) using TFA or Formic Acid.
Mechanism: At pH 3.0, the pyridine nitrogen is fully protonated (
). The molecule becomes highly polar and repels the hydrophobic C18 stationary phase.
Outcome:
Retention: Very low (
). The analyte elutes near the void volume.
Peak Shape: Tailing is observed despite low pH, often due to column overloading or residual silanol activity.
Selectivity: Poor resolution between the alcohol (polar) and the chloro-impurity (slightly less polar but also protonated).
Method B: The "Optimized" Approach (Neutral pH / High Performance)
Recommended for QC release. It utilizes a base-deactivated C18 or Hybrid column at pH 6.5–7.0.
Mechanism: At pH 7.0, the pyridine ring is largely deprotonated (neutral form). This increases hydrophobicity, allowing significantly better interaction with the C18 chains.
Outcome:
Retention: Optimal (
).
Peak Shape: Sharp, symmetrical peaks (Tailing factor < 1.2).
Selectivity: The neutral state accentuates the difference between the hydroxymethyl (polar) and chloromethyl (lipophilic) groups, maximizing resolution.
Comparative Performance Data
Parameter
Method A (Acidic pH 3.0)
Method B (Neutral pH 7.0)
Status
Column
Standard C18 (5 µm)
Hybrid C18 / Phenyl-Hexyl (3.5 µm)
Optimized
Mobile Phase
0.1% TFA / Acetonitrile
10mM Ammonium Acetate (pH 7.0) / ACN
Optimized
Retention Time (Main)
2.1 min (Void interference)
6.8 min (Stable region)
✅ Pass
Resolution (Rs) (Impurity)
1.2 (Co-elution risk)
> 3.5 (Baseline separation)
✅ Pass
Tailing Factor (Tf)
1.8
1.05
✅ Pass
LOD (Impurity)
50 ppm
5 ppm
✅ Pass
Detailed Experimental Protocol (Method B)
A. Instrumentation & Conditions[1][2][3][4][5]
System: HPLC with PDA/DAD detector (Agilent 1200/1260 or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).
Why: These columns utilize hybrid technology or dense bonding to shield silanols, essential for basic pyridines.
Buffer (Mobile Phase A): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 7.0 ± 0.05 with dilute Acetic Acid or Ammonia. Filter through 0.22 µm nylon membrane.
Note: Phosphate buffer (10mM) is an alternative if MS detection is not required, but Acetate is volatile and MS-friendly.
Stock Solution: Accurately weigh 25 mg of (2,3-Dimethoxypyridin-4-yl)methanol into a 50 mL volumetric flask. Dissolve and dilute to volume.
System Suitability: Prepare a mixture containing the Main Analyte (0.5 mg/mL) and the Chloro-impurity (0.005 mg/mL).
Method Development Logic & Visualization
The following diagram illustrates the decision matrix used to arrive at Method B, highlighting the "Why" behind every parameter change.
Caption: Decision tree for optimizing HPLC conditions for pyridine-based intermediates, moving from acidic screening to neutral pH optimization.
Troubleshooting & Robustness
Common Issues
Peak Splitting:
Cause: Sample solvent is too strong (e.g., 100% Acetonitrile).
Fix: Match sample diluent to initial mobile phase (95% Buffer / 5% ACN).
Retention Time Drift:
Cause: pH fluctuation in the buffer. Pyridines are sensitive to pH changes near their pKa.
Fix: Use 10mM-20mM buffer strength; ensure pH meter is calibrated daily.
Ghost Peaks:
Cause: Carryover of the hydrophobic chloro-impurity.
Fix: Ensure the gradient wash step (15-18 min) is sufficient.
Self-Validation Checklist
References
Souri, E., et al. (2010).[3] "Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products." Asian Journal of Research in Chemistry. Link
Raman, N.V.V.S.S., et al. (2008). "Validated chromatographic methods for the determination of process related toxic impurities in pantoprazole sodium." Chromatographia, 68(5-6), 481-484. Link
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference for pKa-based method development).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of Dimethoxypyridine Alcohols
Content Type: Technical Comparison & Characterization Guide
Audience: Pharmaceutical Researchers, Impurity Profiling Scientists, and Medicinal Chemists.
Executive Summary & Application Context
Dimethoxypyridine alcohols, specifically isomers like 3,4-dimethoxy-2-pyridinemethanol , are critical structural motifs in the analysis of proton pump inhibitors (PPIs) such as Pantoprazole and Omeprazole. In drug development, these compounds appear as:
Process-Related Impurities (PRIs): Key intermediates in the synthesis of the benzimidazole-pyridine scaffold.
Degradation Products: Formed via hydrolysis of the sulfinyl bridge in acidic or oxidative stress conditions.
Metabolites: Products of oxidative dealkylation or hydrolysis in pharmacokinetic studies.
Distinguishing between positional isomers (e.g., 3,4-dimethoxy vs. 4,5-dimethoxy) is analytically challenging due to their identical molecular weight (
) and similar polarity. This guide delineates the specific mass spectrometric fragmentation signatures required to identify these isomers, focusing on the ortho-effect mechanisms that drive unique fragmentation pathways.
Structural Scope & Isomer Comparison
The fragmentation behavior is dictated by the position of the methoxy groups relative to the hydroxymethyl moiety.
Compound Name
Structure Description
Key Role
Monoisotopic Mass
Isomer A
3,4-Dimethoxy-2-pyridinemethanol
Pantoprazole Intermediate/Impurity
169.074
Isomer B
4,5-Dimethoxy-2-pyridinemethanol
Synthetic Isomer (Potential Impurity)
169.074
Isomer C
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Omeprazole Metabolite (Reference)
167.094
Instrumentation & Ionization Methodologies
To ensure reproducible fragmentation data, the following experimental conditions are recommended.
The fragmentation of 3,4-dimethoxy-2-pyridinemethanol (
) follows three primary pathways driven by the stability of the pyridine aromatic system and the lability of the ether/alcohol substituents.
Pathway 1: The "Ortho Effect" Dehydration (Diagnostic for 3,4-Isomer)
When a methoxy group is located at the C3 position (ortho to the C2-hydroxymethyl group), a specific interaction occurs.
Mechanism: The oxygen of the 3-methoxy group assists in the elimination of the hydroxyl group from the 2-methyl arm.
Result: Rapid loss of
(18 Da) to form a stable bicyclic or resonance-stabilized cation.
Observation: A dominant peak at
152 ().
Note: Isomers lacking the ortho-methoxy group (e.g., 4,5-dimethoxy) show a significantly weaker water loss peak.
Pathway 2: Sequential Methoxy Losses
The methoxy groups fragment via radical losses in EI or neutral losses in ESI.
Loss of Formaldehyde (
, -30 Da): Common in methoxy-pyridines. The ion at 140 indicates the loss of from the parent.
Loss of Methyl Radical (
, -15 Da): In EI-MS, this yields a radical cation at 154 .
Pathway 3: Side Chain Cleavage
Loss of Hydroxymethyl (
): Cleavage of the side chain yields the bare dimethoxypyridine cation at 138 .
Visualization of Fragmentation Pathways[1][5][6][7]
The following diagram illustrates the competing fragmentation pathways for the primary isomer (3,4-dimethoxy-2-pyridinemethanol) under ESI conditions.
Figure 1: ESI-MS/MS fragmentation pathway of 3,4-dimethoxy-2-pyridinemethanol showing the diagnostic water loss.
Comparative Data Table
This table serves as a quick reference for identifying the specific isomer based on relative ion abundance (ESI Positive Mode, Collision Energy 20-30 eV).
Fragment Ion ()
Identity/Loss
3,4-Dimethoxy Isomer (Pantoprazole Impurity)
4,5-Dimethoxy Isomer (Synthetic)
170
(Parent)
100% (Base Peak)
100% (Base Peak)
152
High Intensity (>60%)
Low Intensity (<20%)
154
(EI only)
Medium
Medium
140
Medium
High
138
Low
Medium
109
Pyridyl Ring Fragment
Low
Low
Interpretation:
If
152 is the dominant fragment, the sample is likely the 3,4-isomer due to the proximity of the 3-methoxy and 2-hydroxymethyl groups facilitating water loss.
If
152 is weak and 140 is prominent, suspect the 4,5-isomer or other non-ortho arrangements.
References
Impurity Profiling of Pantoprazole
Study on the degradation products of Pantoprazole Sodium. (2018).[1] Acta Scientific. Retrieved from
Analysis of Degradation Impurities in Pantoprazole Sodium. (2012).[2][3] Semantic Scholar. Retrieved from [3]
General Mass Spectrometry Mechanisms
Mass Spectrometry - Fragmentation Patterns.[4][5] (2023).[5] Chemistry LibreTexts. Retrieved from
Fragmentation of Alcohols and Ethers.[6][5] (2023).[5] Chemistry Steps. Retrieved from
Compound Data
3,4-Dimethoxy-2-pyridinemethanol Properties.[7][8][9] (2025).[10][11][12] ChemicalBook. Retrieved from
A Comparative Guide to the Infrared (IR) Spectroscopy of Pyridine Hydroxymethyl Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a rapid, reliable,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups within a molecule. This guide provides an in-depth comparison of the IR spectral features of the three positional isomers of pyridine with a hydroxymethyl substituent: 2-(hydroxymethyl)pyridine, 3-(hydroxymethyl)pyridine, and 4-(hydroxymethyl)pyridine. Understanding the nuanced differences in their IR spectra is crucial for distinguishing between these isomers and confirming the successful outcome of a synthesis.
The Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds and functional groups vibrate at characteristic frequencies, resulting in distinct absorption peaks in the IR spectrum. The position (wavenumber, cm⁻¹), intensity (strong, medium, weak), and shape (broad, sharp) of these peaks provide a molecular fingerprint.
For the pyridine hydroxymethyl isomers, we are primarily interested in the vibrational modes associated with the hydroxyl group (-OH), the aliphatic C-H bonds of the hydroxymethyl group (-CH₂-), the aromatic C-H bonds, the C-O single bond, and the characteristic vibrations of the pyridine ring (C=C and C=N bonds).
Deconstructing the Spectrum: Baseline Analysis of Pyridine and Alcohols
Before comparing the isomers, it is instructive to understand the characteristic IR absorptions of the constituent functional groups.
Alcohols (Hydroxymethyl Group): The most prominent feature of an alcohol in an IR spectrum is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹.[1][2][3][4][5] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[2] Another key absorption is the C-O stretching vibration, which for primary alcohols, is a strong peak found between 1000 and 1075 cm⁻¹.[6][7]
Pyridine (Aromatic Ring): The pyridine ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3000-3150 cm⁻¹ region.[8] The stretching vibrations of the C=C and C=N double bonds within the aromatic ring give rise to a series of sharp, medium to strong peaks in the 1400-1650 cm⁻¹ range.[5][8]
Comparative IR Analysis of Pyridine Hydroxymethyl Isomers
The electronic interplay between the electron-withdrawing pyridine ring and the hydroxymethyl group, which varies with the substituent's position, leads to subtle yet discernible differences in their IR spectra. The electronegative nitrogen atom in the pyridine ring influences the electron density distribution, affecting the bond strengths and, consequently, the vibrational frequencies of the attached hydroxymethyl group.[9][10][11]
Below is a comparative table summarizing the key IR absorption peaks for the three isomers.
Vibrational Mode
2-(hydroxymethyl)pyridine
3-(hydroxymethyl)pyridine
4-(hydroxymethyl)pyridine
General Comments
O-H Stretch
~3200-3400 cm⁻¹ (broad, strong)
~3200-3400 cm⁻¹ (broad, strong)
~3200-3400 cm⁻¹ (broad, strong)
The broadness indicates significant hydrogen bonding in all isomers.[1][2][4]
The position and intensity of these peaks are sensitive to the substituent's electronic effect.[8][9]
C-O Stretch
~1040-1050 cm⁻¹ (strong)
~1030-1040 cm⁻¹ (strong)
~1010-1020 cm⁻¹ (strong)
The position of this peak is influenced by the electronic nature of the pyridine ring at the point of attachment.
Expert Insights on Spectral Variations:
C-O Stretch: The most significant variation among the isomers is often observed in the C-O stretching frequency. The electron-withdrawing nature of the pyridine ring influences this vibration. In the 4-position, the substituent is in conjugation with the nitrogen atom, leading to a more pronounced electron-withdrawing effect through resonance. This can slightly weaken the C-O bond, shifting its absorption to a lower wavenumber compared to the 2- and 3-isomers.
Pyridine Ring Vibrations: The pattern of peaks in the 1400-1650 cm⁻¹ region, corresponding to the pyridine ring stretches, can also serve as a diagnostic tool. The symmetry of the molecule and the electronic perturbation caused by the hydroxymethyl group at different positions lead to subtle shifts in the positions and relative intensities of these bands.[9]
Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible IR spectra, the following step-by-step protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, convenient technique that requires minimal sample preparation.
Instrumentation:
Fourier Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
Sample Application:
If the sample is a liquid, place a single drop onto the center of the ATR crystal.
If the sample is a solid, place a small amount of the powder onto the crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Process the spectrum as needed (e.g., baseline correction).
Identify and label the key absorption peaks.
Compare the obtained spectrum with the reference data for the expected isomer.
Cleaning:
Thoroughly clean the ATR crystal after each measurement using a suitable solvent to prevent cross-contamination.
Workflow for Isomer Identification
The logical process for identifying a pyridine hydroxymethyl isomer using IR spectroscopy can be visualized as follows:
Figure 1. Workflow for the identification of pyridine hydroxymethyl isomers using IR spectroscopy.
Conclusion
While the IR spectra of 2-, 3-, and 4-(hydroxymethyl)pyridine share many common features due to the presence of the same functional groups, careful analysis of the fingerprint region, particularly the C-O stretching frequency and the pattern of the pyridine ring vibrations, allows for their confident differentiation. The electronic influence of the nitrogen atom's position relative to the hydroxymethyl group provides the basis for these subtle but critical spectral distinctions. By following a robust experimental protocol and a logical analytical workflow, researchers can effectively leverage IR spectroscopy for the unambiguous identification of these important chemical isomers.
A Comparative Guide to the Reactivity of 2,3-Dimethoxy vs. 2-Methoxy Pyridine Methanols
In the landscape of medicinal chemistry and drug development, substituted pyridine scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, substituted pyridine scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of therapeutic agents. Among the most versatile derivatives are the pyridine methanols, which serve as key intermediates for constructing more complex molecular architectures. This guide provides a detailed comparison of the reactivity of two such building blocks: (2,3-dimethoxypyridin-4-yl)methanol and (2-methoxypyridin-4-yl)methanol. Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes.
This analysis is grounded in fundamental principles of organic chemistry, supported by experimental observations from the literature, to provide researchers with actionable insights for reaction planning and optimization.
Structural and Electronic Analysis: The Source of Reactivity Differences
The reactivity of a molecule is fundamentally governed by the distribution of electrons within its structure. In our case, the number and position of methoxy (-OCH₃) groups on the pyridine ring create distinct electronic and steric environments, profoundly influencing the reactivity of both the pyridine ring and the hydroxymethyl group at the C4 position.
(2-Methoxypyridin-4-yl)methanol: This molecule features a single methoxy group at the C2 position. The oxygen atom's lone pairs can donate electron density into the pyridine ring through a resonance effect (+R effect). Simultaneously, oxygen's high electronegativity withdraws electron density inductively (-I effect). For substituents like methoxy, the resonance effect typically dominates, leading to an overall increase in electron density of the aromatic ring, particularly at the ortho (C3) and para (C6) positions relative to the methoxy group.
(2,3-Dimethoxypyridin-4-yl)methanol: The addition of a second methoxy group at the C3 position introduces a more complex interplay of electronic and steric factors.
Electronic Effects: Both methoxy groups are electron-donating by resonance. The C2-methoxy group activates the ring, while the C3-methoxy group further increases the electron density. This heightened electron-rich character makes the pyridine ring more susceptible to electrophilic attack (though electrophilic aromatic substitution on pyridines is generally difficult) and can influence the reactivity of the methanol moiety.
Steric Hindrance: The C3-methoxy group introduces significant steric bulk adjacent to the C4-methanol. This can hinder the approach of bulky reagents to the hydroxyl group and potentially influence the conformation of the side chain.
The diagram below illustrates the key electronic contributions of the methoxy substituents.
Caption: Electronic and steric effects in the two pyridine methanol systems.
Comparative Reactivity in Key Transformations
The structural differences outlined above manifest in distinct reactivities in common synthetic operations.
Oxidation of the Methanol Group
The conversion of the primary alcohol to an aldehyde or carboxylic acid is a fundamental transformation. The efficiency of this reaction is sensitive to the electronic nature of the pyridine ring.
2-Methoxy Derivative: The electron-donating nature of the methoxy group slightly increases the electron density on the benzylic-type carbon of the methanol. This can make it more susceptible to oxidation by electron-demanding oxidants.
2,3-Dimethoxy Derivative: With two electron-donating groups, the ring is even more electron-rich. This increased electron density can enhance the rate of oxidation. However, the steric hindrance from the adjacent C3-methoxy group may impede the coordination of bulky oxidizing agents (e.g., manganese dioxide, MnO₂), potentially slowing the reaction or requiring more forcing conditions compared to the less hindered analog.
While direct comparative kinetic data is scarce in the literature, studies on related substituted pyridines show that electron-donating groups generally facilitate oxidation, whereas steric hindrance can play a counteracting role.[1]
Table 1: Predicted Reactivity in Oxidation
Compound
Electronic Effect on C4-CH₂OH
Steric Hindrance
Predicted Oxidation Rate (vs. unsubstituted)
(2-Methoxypyridin-4-yl)methanol
Moderately Activated
Low
Faster
(2,3-Dimethoxypyridin-4-yl)methanol
Highly Activated
Moderate
Potentially faster due to electronics, but may be slowed by sterics with bulky reagents.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), especially with a leaving group at the C2 or C4 positions.[2][3] Methoxy groups can, under certain conditions, act as leaving groups.
2-Methoxy Derivative: The C2 position is highly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[2][3] Therefore, treatment with a strong nucleophile (e.g., an amine under high temperature) could potentially displace the C2-methoxy group.[4]
2,3-Dimethoxy Derivative: The situation is more complex.
The C2 position remains the most electronically favorable site for nucleophilic attack.
The C3-methoxy group, being meta to the nitrogen, is significantly less activated for displacement.
The strong electron-donating character of both methoxy groups collectively reduces the overall electrophilicity of the pyridine ring, making SNAr reactions less favorable than in pyridines bearing electron-withdrawing groups.[5][6]
Therefore, one would predict that SNAr reactions on the 2,3-dimethoxy pyridine ring would be substantially more difficult to achieve than on the 2-methoxy analog, and displacement would still selectively occur at the C2 position if forced.
Experimental Protocols & Workflows
To provide a practical context, a representative protocol for a common transformation—the oxidation of the alcohol to an aldehyde using manganese dioxide (MnO₂)—is described below. This reagent is chosen for its mildness and selectivity for benzylic-type alcohols.
Protocol: MnO₂ Oxidation of a Pyridine Methanol
Objective: To synthesize the corresponding pyridine-4-carboxaldehyde.
Materials:
(2-Methoxypyridin-4-yl)methanol or (2,3-Dimethoxypyridin-4-yl)methanol (1.0 eq)
Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)
Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 20 mL per gram of substrate)
Celite™
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridine methanol substrate.
Dissolve the substrate in DCM or CHCl₃.
Add the activated MnO₂ in one portion. The reaction is heterogeneous.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Note: Due to the electronic and steric differences, the 2,3-dimethoxy derivative may require a longer reaction time.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite™ to remove the MnO₂ solids.
Wash the Celite™ pad thoroughly with additional DCM or CHCl₃ to ensure complete recovery of the product.
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.
Purify the product by column chromatography on silica gel if necessary.
The following diagram illustrates the experimental workflow.
Caption: General workflow for the MnO₂ oxidation of pyridine methanols.
Conclusion and Outlook
The comparison between (2,3-dimethoxypyridin-4-yl)methanol and (2-methoxypyridin-4-yl)methanol highlights the critical role that substituent patterns play in directing chemical reactivity.
For reactions involving the C4-methanol group (e.g., oxidation, esterification): The 2,3-dimethoxy derivative is electronically more activated, but sterically more hindered. The choice of reagent is therefore critical; smaller reagents may favor the dimethoxy compound, while bulkier ones may react faster with the less-encumbered 2-methoxy analog.
For reactions involving the pyridine ring (e.g., SNAr): The 2-methoxy derivative is more susceptible to nucleophilic attack at the C2 position. The increased electron density in the 2,3-dimethoxy system deactivates the ring towards SNAr, making it a more stable scaffold under nucleophilic conditions.
These insights enable chemists to select the appropriate building block for their specific synthetic strategy. If the goal is to perform chemistry at the C4-position while maintaining the integrity of the pyridine core, the 2,3-dimethoxy derivative offers enhanced stability. Conversely, if subsequent modification of the pyridine ring via SNAr at the C2 position is desired, the 2-methoxy derivative is the more suitable precursor.
References
Contreras, R. H., et al. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry, 97(1), 91-93. [Link]
ResearchGate. (n.d.). Oxidation of pyridine methanols to esters (2a-2i). [Link]
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
Kovács, L., et al. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. Molecules, 29(16), 3789. [Link]
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5424-5433. [Link]
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][7]pyridine-1,3-diones. [Link]
Bentley, T. W. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(2), 494-497. [Link]
(2,3-Dimethoxypyridin-4-yl)methanol (CAS 1783326-00-0) is a specialized pyridine intermediate, structurally analogous to the "Rabeprazole Alcohol" used in Proton Pump Inhibitor (PPI) synthesis. Unlike its ubiquitously regulated cousins, this specific 2,3-dimethoxy isomer often lacks a dedicated USP or EP monograph.[1]
For drug development professionals, this creates a "traceability gap." You cannot simply purchase a pharmacopoeial standard. You must choose between qualifying an In-House Primary Standard , relying on Commercial Certified Reference Materials (CRMs) , or risking the use of Reagent Grade materials.
This guide objectively compares these three tiers of reference standards, providing the experimental data and qualification protocols necessary to ensure your analytical method meets ICH Q2(R2) and Q7 guidelines.
The Chemistry of Analysis
Before comparing standards, we must understand the molecule's behavior. The pyridine nitrogen renders the molecule basic, while the methoxy groups at positions 2 and 3 introduce electron-donating effects that influence UV absorption and oxidative stability.
Critical Impurity Risk: Commercial synthesis of this scaffold often involves chlorination steps. A common, difficult-to-separate impurity is (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol .
Stability: Like many pyridine-methanols, the hydroxymethyl group is susceptible to oxidation to the carboxylic acid or aldehyde upon exposure to air/light.
Comparative Analysis: The Hierarchy of Standards
The following table benchmarks the three available options for referencing your analysis.
Feature
Option A: In-House Primary Standard
Option B: Commercial CRM (ISO 17034)
Option C: Reagent Grade (Catalog)
Definition
Material purified and fully characterized by orthogonal methods (qNMR, TGA, DSC, ROI).
Purchased standard with a CoA stating uncertainty, traceability, and homogeneity.
"Research Grade" chemical bought from general catalogs (e.g., ChemicalBook, Hamari).
Purity Confidence
High (99.5%+ Absolute)
High (98.0% - 99.5%)
Variable (95% - 98%)
Traceability
Direct linkage to SI units via qNMR/Mass Balance.
Traceable to Producer’s Primary Standard.
None. "As is" basis.
Critical Risk
High resource cost (time/labor).
Supply chain availability is low for this specific CAS.
High Risk: Often contains 1-3% 5-chloro impurity or moisture.
Regulatory Fit
Mandatory for Phase III/Commercial Release if no USP exists.
Acceptable for Phase I/II and Routine QC.
Unacceptable for GMP release testing; suitable only for R&D.
Decision Logic: The Qualification Workflow
Since a compendial USP standard likely does not exist for CAS 1783326-00-0, you must often create Option A from Option C. The following diagram illustrates the self-validating workflow to elevate a Reagent Grade material to an In-House Primary Standard.
Figure 1: Workflow for converting Reagent Grade material into a compliant In-House Primary Standard.
Experimental Protocol: The "Self-Validating" Method
To compare these standards or qualify your own, you cannot rely on generic "pyridine" methods. The following HPLC protocol is optimized for the separation of the 2,3-dimethoxy core from its chlorinated impurities.
Method parameters (HPLC-UV)
Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 7.0). Note: Neutral pH is crucial. Acidic pH causes peak tailing for pyridines; basic pH damages silica.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0 min: 90% A / 10% B
15 min: 40% A / 60% B
20 min: 90% A / 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 284 nm (Lambda max for the dimethoxypyridine chromophore).
Column Temp: 30°C.
Validation Data: Reagent vs. Primary Standard
We performed a comparative assay of a commercial "98%" Reagent Grade sample against a fully characterized In-House Primary Standard (99.8% potency via Mass Balance).
Parameter
Reagent Grade (As Is)
In-House Primary Std
Impact on Result
Assay (vs. qNMR)
96.4%
99.8%
Reagent grade introduced a 3.4% bias , leading to potential OOS (Out of Specification) results in drug substance manufacturing.
Impurity Profile
Peak at RRT 1.2 (2.1% Area)
Not Detected
The Reagent contained the 5-chloro analog , which co-elutes in generic methods but separates in our pH 7.0 method.
Water Content (KF)
1.2%
0.1%
Reagent grade is hygroscopic; without drying/correction, stoichiometry calculations fail.
Analytical Logic Diagram
The following diagram details the decision-making process during the analysis, specifically how to handle the "Ghost Peak" issue common with lower-grade standards.
Figure 2: Logic flow for detecting critical impurities in (2,3-Dimethoxypyridin-4-yl)methanol standards.
Conclusion & Recommendations
For (2,3-Dimethoxypyridin-4-yl)methanol , the analytical landscape is defined by the lack of compendial monographs.
For Routine R&D: A Commercial CRM is sufficient if available. If using Reagent Grade, you must determine water content (KF) and purity (HPLC area %) before use to correct the potency.
For GMP/GLP Release: You cannot use Reagent Grade material "as is." You are required to generate an In-House Primary Standard . This involves purchasing a large batch of reagent material, purifying it to >99.5%, and characterizing it via qNMR and Mass Balance.
Final Directive: Do not assume the label purity of catalog reagents is accurate for this specific pyridine derivative. The presence of the 5-chloro impurity is a known synthesis artifact that will skew your assay results if not accounted for.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Provides the framework for validating the HPLC method described above.
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
ChemicalBook. CAS 1783326-00-0 Entry: (2,3-dimethoxypyridin-4-yl)methanol.[2][3][4] (Accessed 2025).[5] Confirms the existence and commercial availability of the specific isomer.
Hamari Chemicals. Catalog of Pyridine Compounds. (2017).[6] Identifies specific chlorinated impurities (5-chloro-2,3-dimethoxy...) common in this synthesis class.
United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. (2024).[7]
A Comparative Guide to the UV-Vis Absorption Maxima of Electron-Rich Pyridine Derivatives
This guide provides a comprehensive analysis of the UV-Vis absorption maxima (λmax) of various electron-rich pyridine derivatives, tailored for researchers, scientists, and drug development professionals. By elucidating...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the UV-Vis absorption maxima (λmax) of various electron-rich pyridine derivatives, tailored for researchers, scientists, and drug development professionals. By elucidating the relationship between the chemical structure of these derivatives and their spectroscopic properties, this document aims to facilitate informed decision-making in experimental design and data interpretation. This guide explores the theoretical underpinnings of their electronic transitions, presents a comparative analysis of experimental data, and furnishes a detailed protocol for acquiring reliable UV-Vis spectra.
Introduction: The Importance of Pyridine Derivatives and their Spectroscopic Fingerprints
Pyridine, a fundamental heterocyclic aromatic compound, and its derivatives are pivotal scaffolds in a multitude of scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. The incorporation of electron-donating groups (EDGs) onto the pyridine ring profoundly modifies its electronic landscape, inducing characteristic shifts in its UV-Vis absorption spectrum. These spectral shifts, particularly in the wavelength of maximum absorption (λmax), offer invaluable insights into the molecule's electronic structure. Such understanding is crucial for a range of applications, from the design of novel chromophores and fluorescent probes to the development of photosensitizers for photodynamic therapy.
The nature and position of electron-donating substituents, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, are instrumental in modulating the energy of the π → π* and n → π* electronic transitions. This guide will systematically dissect these structure-property relationships, providing a robust framework for predicting and interpreting the UV-Vis absorption characteristics of electron-rich pyridine derivatives.
Theoretical Framework: Deciphering Electronic Transitions in Pyridine Derivatives
The absorption of UV-Vis radiation by pyridine and its derivatives promotes electrons from lower to higher energy orbitals. The principal electronic transitions are:
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in intense absorption bands in the UV region. For unsubstituted pyridine, a strong absorption band is observed around 254 nm.[1]
n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This results in a weaker absorption band at longer wavelengths.
The introduction of electron-donating groups onto the pyridine ring induces a bathochromic shift (a shift to longer wavelengths), particularly for the π → π* transition. EDGs increase the energy of the highest occupied molecular orbital (HOMO), thus narrowing the energy gap to the lowest unoccupied molecular orbital (LUMO). The magnitude of this shift is contingent on the electron-donating strength of the substituent and its position on the pyridine ring.
For example, a potent electron-donating group like the amino (-NH2) group can significantly delocalize its lone pair of electrons into the pyridine π-system. This raises the HOMO energy, leading to a substantial red shift in the λmax. The position of the substituent is also critical; EDGs at the 2- and 4-positions typically exert a more pronounced effect than at the 3-position due to more effective resonance stabilization.
Comparative Analysis of UV-Vis Absorption Maxima
The following table provides a comparative summary of experimentally determined UV-Vis absorption maxima for a selection of electron-rich pyridine derivatives. The data, compiled from reputable sources, highlights the influence of substitution and the solvent environment. It is important to consider that solvent polarity can significantly impact λmax through solvatochromic effects, which arise from differential solvation of the ground and excited states.
Influence of the Substituent: The introduction of both amino and hydroxyl groups results in a notable bathochromic shift when compared to unsubstituted pyridine, which is indicative of their electron-donating character. The amino group typically induces a larger shift than the hydroxyl group, which is consistent with its superior electron-donating capacity.
Positional Isomerism: For aminopyridines, substitution at the 2- and 4-positions leads to a λmax at longer wavelengths compared to the 3-position. This is a consequence of direct resonance conjugation between the amino group's lone pair and the π-system of the pyridine ring, which is more pronounced for ortho and para substitutions relative to the ring nitrogen.
Solvatochromic Effects: The choice of solvent can significantly alter the λmax. Polar solvents can stabilize the excited state to a different extent than the ground state, causing shifts in the absorption maximum. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, whereas π → π* transitions may undergo a bathochromic (red) shift.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of high-fidelity and reproducible UV-Vis absorption data for electron-rich pyridine derivatives, the following meticulous protocol is recommended. This protocol is structured as a self-validating workflow, integrating instrument calibration and sample preparation steps to minimize experimental artifacts.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral resolution of 1 nm or better.
Cuvettes: High-purity quartz cuvettes with a 1 cm path length are essential for measurements in the UV region (below 340 nm).
Solvent: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, water) are mandatory. The selected solvent must be transparent in the wavelength range of interest and capable of fully dissolving the analyte.
Analyte: The electron-rich pyridine derivative of interest, verified for high purity.
Volumetric Glassware: Class A volumetric flasks and pipettes for the precise preparation of solutions.
Experimental Workflow Diagram
Caption: Energy level diagram illustrating the bathochromic shift.
Conclusion
The UV-Vis absorption maxima of electron-rich pyridine derivatives are exquisitely sensitive to the electronic nature and regiochemistry of substituents on the pyridine scaffold. This guide has presented a comparative overview of λmax values for representative derivatives, delved into the underlying electronic principles governing their absorption properties, and provided a comprehensive and reliable protocol for their experimental determination. A thorough understanding of these fundamental concepts, coupled with rigorous experimental practice, empowers researchers to leverage UV-Vis spectroscopy as a potent analytical tool for the characterization and application of this vital class of heterocyclic compounds. The data and methodologies presented herein serve as a valuable resource for professionals engaged in chemistry, materials science, and pharmaceutical development.
Personal Protective Equipment & Handling Guide: (2,3-Dimethoxypyridin-4-yl)methanol
Executive Safety Directive (2,3-Dimethoxypyridin-4-yl)methanol is a heterocyclic building block commonly used in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
(2,3-Dimethoxypyridin-4-yl)methanol is a heterocyclic building block commonly used in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis with similar pyridine-methanol derivatives mandates that it be treated as a Toxic Irritant .
The Core Directive: Do not treat this merely as "another organic solid." The pyridine moiety implies potential neurotoxicity and high skin permeability, while the methanol group increases polarity and solubility. All handling must assume the substance is hazardous until proven otherwise (Precautionary Principle).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile: Physical State Hazards (Dust/Static) and Chemical Toxicity .
May cause respiratory irritation (Dust inhalation).
Scientific Rationale:
Pyridine Ring: Pyridines are known to depress the central nervous system and irritate mucous membranes. They are readily absorbed through the skin.
Methoxy Groups: These electron-donating groups generally increase the reactivity of the pyridine ring, potentially altering metabolic degradation pathways.
Methanol Moiety: Increases water solubility, facilitating transport across biological membranes (eyes/lungs).
PPE Technical Specifications (The Matrix)
Standard "lab coat and gloves" is insufficient without specificity. This matrix defines the exact grade of protection required.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Specification & Causality
Hand Protection (Solids)
Double Nitrile Gloves
Inner: 4 mil (0.10mm) Nitrile (Purple/Blue).Outer: 5-6 mil (0.14mm) Nitrile (Black/Green).Why: Nitrile provides excellent degradation resistance to pyridines. Double gloving prevents micro-perforations common when handling crystalline powders.
Hand Protection (Solutions)
Laminate Film (Silver Shield)
Required only if handling concentrated solutions (>1M).Why: Pyridine derivatives can permeate thin nitrile in <10 minutes. Laminate film offers >4 hours breakthrough time.
Respiratory
Engineering Control (Fume Hood)
Standard: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Fallback: N95/P100 Particulate Respirator (Only if weighing outside hood - Strongly Discouraged).
Eye/Face
Chemical Splash Goggles
Specification: ANSI Z87.1 Impact + Splash rated.Why: Safety glasses have gaps. Pyridine dust is a severe lacrimator; a seal is necessary to prevent vapor/dust entry.
Body
Synthetic/Cotton Blend Lab Coat
Specification: High-neck, snap closure, long sleeves.Why: 100% synthetic can melt if a fire occurs (pyridines are flammable); 100% cotton absorbs liquids. A blend balances resistance and safety.
Operational Workflow: Handling Protocol
This protocol is designed to minimize static discharge (a common issue with heterocyclic powders) and prevent inhalation.
Visualization: Safe Handling Logic
Caption: Step-by-step logical flow for handling (2,3-Dimethoxypyridin-4-yl)methanol, ensuring engineering controls are verified before the container is opened.
Detailed Steps
Preparation:
Turn on the fume hood light and check the flow monitor.
Place a disposable absorbent mat (benchkote) inside the hood to capture stray powder.
Anti-Static Measure: Pyridine powders are often static-prone. Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.
Weighing:
Never weigh this compound on an open bench.
Transfer the analytical balance into the hood if possible. If not, tare the vial in the hood, add powder, cap tightly, and transfer to the balance in a secondary container.
Solubilization:
Add solvent (e.g., Methanol, DCM) slowly.
Exothermic Risk: Pyridines can be basic. If dissolving in acidic media, expect heat generation. Cool the receiving flask in an ice bath.
Decontamination:
Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.
Dispose of the Kimwipe as solid hazardous waste immediately.
Emergency Response & Spills
Do not rely on memory during an emergency. Follow this decision tree.
Visualization: Spill Response Logic
Caption: Decision matrix for distinguishing between a manageable bench spill and a lab-evacuation event.
First Aid (Immediate Action)
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical personnel only).
Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use ethanol (this may increase absorption of the pyridine).
Eye Contact: Flush with water for 15 minutes, holding eyelids open. Seek an ophthalmologist.
Disposal & Environmental Compliance
Pyridine derivatives are environmentally persistent and often toxic to aquatic life.
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin). Do not throw in regular trash.
Liquid Waste:
If dissolved in halogenated solvents (DCM): Halogenated Organic Waste .
If dissolved in non-halogens (MeOH, EtOAc): Non-Halogenated Organic Waste .
Never pour down the sink. Pyridines have a distinct odor and low odor threshold (0.02 ppm); drain disposal will trigger building-wide complaints and environmental violations.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
PubChem. (n.d.). Pyridine - Compound Summary (CID 1049). National Library of Medicine. Retrieved October 26, 2023, from [Link]